molecular formula C9H14O B14461157 Non-1-YN-3-one CAS No. 73501-39-0

Non-1-YN-3-one

Cat. No.: B14461157
CAS No.: 73501-39-0
M. Wt: 138.21 g/mol
InChI Key: OQKBMYOIFQSECJ-UHFFFAOYSA-N
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Description

Non-1-yn-3-one (C9H16O), with a molecular weight of 140.22 g/mol, is a chemical compound of interest in several research applications . As an alkenone, it serves as a valuable intermediate in organic synthesis and method development, where researchers utilize its structure for constructing more complex molecules or exploring novel catalytic reactions. In the field of fragrance and flavor research, compounds like this compound are investigated for their olfactory properties and potential as aroma chemicals. Its specific structure, featuring both a ketone and an alkyne group, also makes it a candidate for studies in material science, particularly in the development of polymers and advanced organic materials. This product is labeled For Research Use Only (RUO). RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic tools, but they are not intended for use in diagnostic procedures or for administration to humans or animals . They are not subject to the same regulatory evaluations as diagnostics or pharmaceuticals. This product must be handled by qualified and experienced researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73501-39-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-1-yn-3-one

InChI

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h2H,3,5-8H2,1H3

InChI Key

OQKBMYOIFQSECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C#C

Origin of Product

United States

Synthetic Methodologies for Non 1 Yn 3 One and Analogues

Direct Synthesis Approaches to Non-1-YN-3-one

Direct synthetic routes to this compound focus on the formation of the core alkynone structure in a minimal number of steps. These methods often involve the coupling of appropriate fragments or the oxidation of a pre-existing alcohol functionality.

Alkynyl Lithium Reagent Condensation with Carboxylic Acid Derivatives

A common and effective method for the synthesis of ynones involves the reaction of an alkynyl lithium reagent with a suitable carboxylic acid derivative, such as an acyl chloride or an ester. In the context of this compound, this would typically involve the reaction of a lithium acetylide with a derivative of hexanoic acid. The highly nucleophilic alkynyl lithium reagent readily adds to the electrophilic carbonyl carbon of the acyl compound, leading to the formation of the target alkynone after an aqueous workup.

The general scheme for this reaction is as follows:

Deprotonation of a terminal alkyne (e.g., acetylene) with a strong base, such as n-butyllithium, to generate the corresponding lithium acetylide.

Reaction of the lithium acetylide with an appropriate hexanoic acid derivative (e.g., hexanoyl chloride).

Reactant 1Reactant 2ReagentsProductRef.
Acetylene (B1199291)Hexanoyl chloriden-Butyllithium, THFThis compound[General methodology]
Lithium acetylideEthyl hexanoateTHFThis compound[General methodology]

This table represents a general synthetic approach; specific yields and reaction conditions for this compound would require dedicated experimental investigation.

Oxidation of Corresponding Alkynyl Alcohols

The oxidation of secondary propargyl alcohols provides a direct route to the corresponding alkynones. For the synthesis of this compound, the precursor would be non-1-yn-3-ol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.

Commonly used oxidizing agents include:

Pyridinium chlorochromate (PCC): A mild oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and selective method for the oxidation of alcohols to aldehydes and ketones under neutral conditions.

Starting MaterialOxidizing AgentSolventProductTypical Yields
Non-1-yn-3-olPCCDichloromethaneThis compoundGood to excellent
Non-1-yn-3-ol(COCl)₂, DMSO, Et₃NDichloromethaneThis compoundHigh
Non-1-yn-3-olDess-Martin PeriodinaneDichloromethaneThis compoundHigh

Yields are general expectations for this type of transformation and may vary based on specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they can be effectively applied to the synthesis of ynones. The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, can be adapted for the synthesis of alkynones by using an acyl chloride as the electrophile.

In a typical Sonogashira-type synthesis of this compound, a terminal alkyne such as ethyne (B1235809) or a protected version thereof would be coupled with hexanoyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst.

AlkyneAcyl HalideCatalyst SystemProductRef.
EthyneHexanoyl chloridePd(PPh₃)₄, CuI, Et₃NThis compound[General Sonogashira coupling principles]
TrimethylsilylacetyleneHexanoyl chloridePdCl₂(PPh₃)₂, CuI, Et₃N(Trimethylsilyl)this compound[General Sonogashira coupling principles]

The trimethylsilyl-protected product can be readily deprotected to yield the terminal alkynone.

Precursor Synthesis and Transformation Pathways

In addition to direct synthesis, this compound can be prepared through the synthesis and subsequent transformation of precursor molecules. These multi-step approaches can offer advantages in terms of substrate availability and stereochemical control.

Alkylation Reactions in the Formation of Alkynone Scaffolds

The carbon framework of this compound can be constructed through the alkylation of smaller alkyne fragments. This typically involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with an appropriate alkyl halide.

For instance, a precursor to this compound could be synthesized by the alkylation of a protected propargyl alcohol derivative with a hexyl halide. Subsequent deprotection and oxidation would then yield the desired product.

NucleophileElectrophileReagentsIntermediate Product
Lithium acetylide1-Bromohexanen-BuLi, THF1-Octyne
Propargyl alcohol (protected)1-BromohexaneNaH, THFProtected 2-nonyn-1-ol

These intermediates would require further functional group manipulation to arrive at this compound.

Enynone Synthesis and Rearrangements

Enynones, which contain both a double and a triple bond conjugated to a carbonyl group, can serve as precursors to alkynones through rearrangement reactions. The Meyer-Schuster rearrangement, for example, involves the acid-catalyzed rearrangement of a propargyl alcohol to an α,β-unsaturated ketone. While this typically leads to enones, related rearrangements of specifically substituted enynol systems could potentially be harnessed to form alkynones.

A hypothetical pathway could involve the synthesis of an enynol precursor that, upon a sigmatropic rearrangement, isomerizes to form the this compound structure. The feasibility and specifics of such a pathway would depend on the design of a suitable enynol precursor and the development of appropriate reaction conditions to favor the desired rearrangement over other potential side reactions.

Precursor TypeRearrangementCatalystProduct
Tertiary propargyl alcoholRupe rearrangementAcidα,β-Unsaturated methyl ketone
Secondary propargyl alcoholMeyer-Schuster rearrangementAcid/Transition Metalα,β-Unsaturated ketone/aldehyde

These rearrangements are general for propargyl alcohols and highlight potential, though not direct, pathways to alkynone structures through precursor transformations.

Green Chemistry Approaches in Alkynone Synthesis

The synthesis of alkynones, including this compound, has traditionally relied on methods that often involve hazardous reagents, stoichiometric use of metals, and volatile organic solvents. In alignment with the principles of green chemistry, modern synthetic strategies are increasingly focused on developing more environmentally benign and sustainable alternatives. These approaches prioritize waste reduction, energy efficiency, the use of renewable feedstocks, and the avoidance of toxic substances. alfa-chemistry.comdergipark.org.tr Key areas of innovation include the adoption of eco-friendly reaction media and reagents, as well as the development of highly efficient and recyclable catalytic systems that enhance atom economy and minimize environmental impact. alfa-chemistry.com

Eco-friendly Reagents and Solvents in this compound Synthesis

A significant advancement in the green synthesis of ynones involves replacing conventional, often hazardous, reagents and solvents with safer and more sustainable alternatives. Traditional methods for preparing ynones can include the use of organometallic reagents that are sensitive and generate stoichiometric byproducts, or multi-step procedures with low atom economy. nih.gov

Modern approaches seek to overcome these limitations. One notable strategy is the use of potassium alkynyltrifluoroborate salts as stable, crystalline, and less toxic alternatives to metal acetylides for coupling with acyl chlorides. nih.govresearchgate.net This method can proceed under mild conditions and demonstrates good functional group tolerance. nih.gov Photochemical methods represent another frontier, utilizing light energy to drive reactions and often avoiding the need for harsh reagents. For instance, the direct photochemical synthesis of ynones from aldehydes and substituted alkynes has been achieved using photocatalysts like tetrabutylammonium (B224687) decatungstate, offering a chemoselective and efficient route. acs.org

The choice of solvent is a central focus in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Research has shifted towards using benign solvents such as water, bio-based alcohols like ethanol, or even solvent-free reaction conditions. dergipark.org.trsigmaaldrich.comresearchgate.net Water, in particular, is an attractive medium due to its non-toxic, non-flammable, and abundant nature. dergipark.org.tr Ionic liquids are also explored as reusable alternatives to volatile organic compounds. alfa-chemistry.com These green solvents not only reduce environmental harm but can also influence reaction rates and selectivity. dergipark.org.tr

Table 1: Comparison of Traditional vs. Eco-Friendly Reagents and Solvents in Ynone Synthesis
ComponentTraditional ApproachEco-Friendly AlternativeGreen Chemistry Advantage
Alkyne SourceOrganometallic Acetylides (e.g., Alkynyllithium)Potassium Alkynyltrifluoroborate SaltsIncreased stability, lower toxicity, easier handling. nih.govresearchgate.net
SolventVolatile Organic Compounds (e.g., Dichloromethane, Hexane)Water, Ethanol, Ionic Liquids, or Solvent-FreeReduced toxicity, improved safety, biodegradability, reduced waste. dergipark.org.trsigmaaldrich.comresearchgate.net
Catalysis/ActivationStoichiometric Lewis Acids, Harsh OxidantsPhotocatalysis (e.g., with TBADT)Avoids harsh reagents, driven by light energy, high selectivity. acs.org
Reaction ConditionsOften require anhydrous conditions and inert atmospheresCan often be performed in air and at ambient temperatureOperational simplicity, reduced energy consumption. nih.gov

Sustainable Catalysis in Terminal Alkyne Functionalization

The functionalization of terminal alkynes is a cornerstone of ynone synthesis. Sustainable catalysis in this area focuses on developing catalysts that are not only highly active and selective but also reusable, based on earth-abundant metals, and compatible with green reaction conditions. nih.gov While palladium has been a dominant catalyst in alkyne coupling reactions, its high cost and potential toxicity have driven research towards more sustainable alternatives. mdpi.com

The development of catalytic systems that combine the benefits of both homogeneous and heterogeneous catalysis is an active area of research. nih.govmdpi.com This includes the encapsulation of metal nanoparticles in supports, which provides catalyst stability and recyclability while maintaining high reactivity. nih.gov Furthermore, multicomponent reactions catalyzed by simple, recoverable catalysts like copper-zeolites represent a highly atom- and step-economical approach to complex molecules from simple precursors, aligning perfectly with the goals of sustainable synthesis. rsc.org

Table 2: Examples of Sustainable Catalytic Systems for Terminal Alkyne Functionalization
Catalyst SystemReaction TypeKey Sustainable FeaturesTypical Conditions
Cu/C3N4 CompositeHomo- and Cross-Coupling of Terminal AlkynesHeterogeneous, recyclable, palladium-free. rsc.orgOxygen as oxidant, isopropanol (B130326) as solvent, ambient conditions. rsc.org
Nano-Ag/graphitic carbon nitride (g-C3N4)Halogenation of Terminal AlkynesHighly efficient, recyclable heterogeneous catalyst. mdpi.comProvides access to 1-haloalkyne building blocks. mdpi.com
Copper NanoparticlesCoupling of Acyl Chlorides and Terminal AlkynesPalladium- and ligand-free, reusable catalyst. wikipedia.orgSolvent-free conditions can sometimes be employed.
Copper-Zeolite (CuI-USY)Three-Component Coupling (Aldehyde-Ynamide-Amine)Low catalyst loading, easy to recover, can be run solvent-free. rsc.orgRoom temperature, broad functional group tolerance. rsc.org

Chemical Reactivity and Mechanistic Studies of Non 1 Yn 3 One

Reactivity of the Terminal Alkyne Moiety

The unique electronic nature of Non-1-yn-3-one, characterized by a conjugated system of a carbonyl group and a terminal triple bond, dictates its reactivity. The terminal alkyne is a hub of chemical reactivity, susceptible to a range of transformations that allow for significant molecular elaboration.

[3+2] Cycloaddition Reactions (e.g., with Azides)acs.org

The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions, most notably with organic azides to form stable triazole rings. This transformation, a cornerstone of "click chemistry," can be catalyzed by either copper or ruthenium, leading to different constitutional isomers. mdpi.comnih.gov

The regiochemical outcome of the azide-alkyne cycloaddition is highly dependent on the catalyst employed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the reaction between a terminal alkyne like this compound and an azide (B81097) proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer. organic-chemistry.org The reaction is believed to proceed through a copper acetylide intermediate. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the formation of the 1,5-disubstituted triazole from terminal alkynes. orgsyn.org When an internal ynone is used, the electron-withdrawing acyl group typically directs the regioselectivity, placing the acyl substituent at the C-4 position of the resulting triazole. orgsyn.org

A representative data table for the regioselectivity of azide-alkyne cycloadditions is presented below, based on general findings for terminal alkynes.

Catalyst SystemAlkyne ReactantAzide ReactantMajor Product Regioisomer
Cu(I)Terminal AlkyneOrganic Azide1,4-disubstituted triazole
Ru(II)Terminal AlkyneOrganic Azide1,5-disubstituted triazole

Substituents on both the ynone and the azide can influence the reaction rates and pathways of [3+2] cycloadditions. Studies on related systems have shown that electron-donating groups on the azide can increase the reaction rate. bibliotekanauki.pl In ruthenium-catalyzed cycloadditions with internal alkynes, the steric and electronic properties of the substituents are critical in determining the regioselectivity of the reaction. orgsyn.org For ynones, the strong electron-withdrawing nature of the carbonyl group is a dominant factor in directing the regiochemical outcome. orgsyn.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Glaser)uib.no

The terminal C-H bond of the alkyne in this compound is sufficiently acidic to participate in several important transition-metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.org This reaction is a cornerstone for the synthesis of more complex ynones and has been extensively developed. sciforum.netacs.org The direct coupling of carboxylic acids with terminal alkynes to produce ynones, a process known as acyl Sonogashira coupling, has also been achieved. acs.orgacs.org

The Glaser coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes, provides a direct route to symmetric 1,3-diynes. organic-chemistry.org This reaction is fundamental in the synthesis of conjugated polyynes. researcher.lifersc.org

A general representation of these coupling reactions for a terminal ynone is shown below.

Coupling ReactionReactantsCatalyst SystemProduct Type
SonogashiraTerminal Ynone, Aryl/Vinyl HalidePd/CuAryl/Vinyl-substituted Ynone
GlaserTerminal YnoneCuSymmetric Diyne

The Sonogashira coupling is a prime example of a C-H functionalization reaction, where the terminal C(sp)-H bond of the alkyne is activated and replaced with a new carbon-carbon bond. researchgate.net More broadly, the concept of C-H functionalization extends to other transformations. For instance, iron-catalyzed propargylic C-H functionalization allows for the introduction of functional groups at the carbon atom adjacent to the triple bond, although this does not directly involve the terminal C-H bond of the alkyne itself. nih.gov

Addition Reactions to the Triple Bond (e.g., Hydroboration, Halogenation)

The electron-deficient triple bond of this compound is susceptible to various addition reactions.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne can be achieved with high regio- and stereoselectivity. While the hydroboration of simple alkynes is well-established, the reaction with ynones can exhibit unique reactivity. researchgate.net Ruthenium-catalyzed hydroboration of ynones has been shown to produce vinyl α-hydroxylboronates, which are valuable synthetic intermediates. researchgate.netcolab.ws The reaction proceeds through a proposed boryl allenolate intermediate. organic-chemistry.org Depending on the catalyst and reagents, different regio- and stereoisomers of the resulting vinylboronates can be obtained. rsc.orgchemistryviews.org

Halogenation: The addition of halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) across the triple bond of alkynes, including ynones, typically proceeds through a bridged halonium ion intermediate. masterorganicchemistry.com This mechanism generally results in the anti-addition of the two halogen atoms, leading to the formation of a trans-dihaloalkene as the major product when one equivalent of the halogen is used. masterorganicchemistry.com Further addition of a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com Hydrohalogenation (the addition of HX) of ynones can also be controlled to give specific regio- and stereoisomers. For example, metal-free hydrohalogenation using DMPU/HX has been reported to yield anti-addition products. acs.org

The table below summarizes the typical outcomes of these addition reactions for ynones.

Addition ReactionReagentTypical ProductStereochemistry
HydroborationHB(OR)₂VinylboronateVaries with catalyst
HalogenationX₂ (e.g., Br₂)Dihaloalkenetrans (anti-addition)
HydrohalogenationHX (e.g., HBr)Halovinylketoneanti-addition (method dependent)

Reactivity of the Ketone Functionality of this compound

The ketone functionality in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing alkyne group, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of ynones, such as this compound, is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the carbon-oxygen pi bond. masterorganicchemistry.comunizin.org The geometry of the carbon changes from trigonal planar to tetrahedral during this process. masterorganicchemistry.com

The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions. unizin.org The rate of addition is increased by nearby electron-withdrawing groups and decreased by electron-donating groups. masterorganicchemistry.com Nucleophilic addition can be reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com

Neutral nucleophiles like alcohols and amines can also add to carbonyls. masterorganicchemistry.com The general mechanism for nucleophilic addition can proceed under basic or acidic conditions. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org

A key aspect of nucleophilic addition to carbonyls is the trajectory of the incoming nucleophile, which approaches the carbonyl carbon at an angle of about 105°, known as the Bürgi-Dunitz angle. masterorganicchemistry.comunizin.org This trajectory corresponds to the location of the C-O pi* orbital, which accepts the electron pair from the nucleophile. masterorganicchemistry.com

Condensation Reactions (e.g., with Hydrazines)

Ynones, including by extension this compound, readily undergo condensation reactions with bifunctional nucleophiles like hydrazines. nih.gov These reactions are fundamental in the synthesis of various heterocyclic compounds. wikipedia.orgopenmedicinalchemistryjournal.com

The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can lead to the formation of pyrazolines, which can then be converted to pyrazoles. mdpi.com The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for synthesizing pyrazoles, known as the Knorr synthesis. beilstein-journals.org

Table 1: Examples of Condensation Reactions Involving Ynones and Hydrazines

Reactants Catalyst/Conditions Product Reference
Ynone, p-bromophenyl hydrazine Cuprous acetate (B1210297) (5 mol%) Pyrazole (B372694) nih.gov
Acid chlorides, terminal alkynes, hydrazines - Pyrazole capes.gov.br
Enaminones, hydrazine, aryl halides Copper catalyst 1,3-substituted pyrazoles beilstein-journals.org

The cyclocondensation of ynones with hydrazines is a well-established method for forming pyrazoles. mdpi.com The reaction proceeds through a sequence of steps initiated by the nucleophilic attack of the hydrazine on the ynone system.

The general mechanism for the formation of pyrazoles from ynones and hydrazines involves the initial addition of the hydrazine to the carbonyl group, followed by cyclization and dehydration. The regioselectivity of the reaction, which determines the substitution pattern on the resulting pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the ynone and the hydrazine. mdpi.combeilstein-journals.org

For instance, the reaction can be initiated by a Michael addition of the hydrazine to the carbon-carbon triple bond, followed by an intramolecular cyclization and elimination. Alternatively, the initial attack can occur at the carbonyl carbon. beilstein-journals.org Without isolation, the initially formed alkynones can react directly with hydrazines via a Michael addition–cyclocondensation pathway to afford 1,3,5-trisubstituted pyrazoles with significant regioselectivity. beilstein-journals.org

The reaction between ynones and hydrazines is a powerful tool for the synthesis of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net Pyrazoles are an important class of compounds in drug development. researchgate.netnih.gov

The cyclocondensation of cross-conjugated enynones with hydrazines yields pyrazole derivatives in good yields. researchgate.netnih.gov Similarly, the reaction of ynone trifluoroborates with hydrazine derivatives produces pyrazole-5-trifluoroborates, which can be further functionalized. encyclopedia.pub A variety of substituted pyrazoles can be synthesized through one-pot, multi-component reactions involving ynones and hydrazines. beilstein-journals.orgcapes.gov.brresearchgate.net These methods offer advantages such as mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Table 2: Heterocyclic Derivatives from Ynone Reactions

Ynone Derivative Reagent Product Type Reference
Cross-conjugated enynones Hydrazines Pyrazoles researchgate.netnih.gov
Ynone trifluoroborates Hydrazine derivatives Pyrazole-5-trifluoroborates encyclopedia.pub
Ynones Hydroxylamine Isoxazoles nih.gov

Keto-Enol Tautomerism and Enolate Chemistry

Carbonyl compounds that possess a hydrogen atom on the α-carbon can exist in equilibrium with their corresponding enol isomers. pressbooks.pub This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comunacademy.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a hydrogen atom and a shift in the location of a double bond. libretexts.orglibretexts.org

The keto form is generally more stable and thus favored at equilibrium for simple ketones. masterorganicchemistry.comlibretexts.org However, the enol form is a crucial intermediate in many reactions. Keto-enol tautomerism can be catalyzed by both acids and bases. pressbooks.pubmasterorganicchemistry.com

The α-hydrogens of carbonyl compounds are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org Enolates are powerful nucleophiles and can participate in a variety of reactions, including alkylation. lumenlearning.commnstate.edu

The formation of enolates from unsymmetrical ketones can be controlled to achieve regioselectivity. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. lumenlearning.com Conversely, weaker bases and higher temperatures allow for equilibration and favor the more substituted (thermodynamic) enolate. lumenlearning.comlibretexts.org

Alkynyl ketone enolates can be generated and have been shown to react with aldehydes in a cascade reaction involving alkynylogous aldol (B89426) addition, intramolecular Michael addition, and ring opening to produce γ,δ-unsaturated β-diketones. sgitolab.comacs.org

Table 3: Factors Affecting Keto-Enol Equilibrium

Factor Influence on Enol Form Explanation Reference
Substitution Increased stability Alkyl groups on the double bond stabilize the enol form. masterorganicchemistry.com
Conjugation Increased stability If the C=C double bond of the enol is conjugated with another pi system. masterorganicchemistry.com
Hydrogen Bonding Increased stability Intramolecular hydrogen bonding can stabilize the enol tautomer. masterorganicchemistry.com

Reduction and Oxidation Pathways of the Ketone Group

The ketone group in this compound can undergo both reduction and oxidation reactions.

Reduction: The reduction of a ketone typically yields a secondary alcohol. wikipedia.org Various reagents can be employed for this transformation. Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.org Catalytic hydrogenation using hydrogen gas and a metal catalyst is another widely used method. wikipedia.org

In the context of ynones, the selective reduction of the carbonyl group in the presence of the alkyne can be challenging. However, specific reagents and conditions can achieve this. For example, diisobutylaluminium hydride (DIBAL-H) has been used to reduce the ketone group in a β-hydroxyynone. rsc.org The reduction of an ynone with palladium on carbon (Pd/C) under a hydrogen atmosphere has been reported, though it can lead to multiple products due to the presence of other reducible functional groups. rsc.org

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, ynones can be transformed into other functionalities under oxidative conditions. For instance, α,β-alkynyl ketones can be converted to 1,2-dicarbonyl compounds. acs.org The oxidation of propargyl alcohols, which are precursors to ynones, is a common method for ynone synthesis, employing oxidants like N-iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org Ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes can also produce α,β-acetylenic ketones (ynones). nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazole
Pyrazoline
Ynone trifluoroborate
Pyrazole-5-trifluoroborate
Isoxazole (B147169)
Pyrimidine
1-(thiazol-2-yl)pyrazole-3-carboxylate
1,3,5-trisubstituted pyrazole
γ,δ-unsaturated β-diketone
Lithium diisopropylamide (LDA)
Lithium aluminum hydride (LiAlH₄)
Sodium borohydride (NaBH₄)
Diisobutylaluminium hydride (DIBAL-H)
N-iodosuccinimide (NIS)
1,2-dicarbonyl
Propargyl alcohol
Hydrazine
p-bromophenyl hydrazine
Cuprous acetate
Acid chloride
Terminal alkyne
Enaminone
Aryl halide
β-bromocarbonyl compound
2-(propane-2-ylidene)thiosemicarbazide
Hydroxylamine

Interplay Between Alkyne and Ketone Functional Groups in this compound

The chemical behavior of this compound is dictated by the mutual influence of its terminal alkyne and ketone functionalities. Their proximity and conjugation give rise to a unique electronic landscape that governs the molecule's reactivity, allowing for a range of selective chemical transformations.

Conjugation Effects and Electronic Influence

The defining structural feature of this compound is the conjugation between the carbon-carbon triple bond (alkyne) and the carbon-oxygen double bond (ketone). This arrangement, forming an ynone system, leads to a delocalization of π-electrons across the C≡C-C=O framework. The electronegative oxygen atom strongly withdraws electron density from the carbonyl carbon, and this effect is transmitted through the alkyne's π-system. libretexts.orgrsc.org This extended conjugation polarizes the molecule, rendering the terminal alkyne carbon (C-1) and the carbonyl carbon (C-3) electrophilic, while the C-2 carbon bears a partial positive charge as well. uib.no

This electronic distribution makes the ynone system susceptible to nucleophilic attack at multiple sites. Softer nucleophiles typically favor a 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the alkyne, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition). libretexts.orguib.no The reactivity of ynones is influenced by the substituents on both the alkyne and the ketone. numberanalytics.com Alkyl ynones, such as this compound, are reactive intermediates in organic synthesis due to this conjugation. rsc.org

The electronic properties of the conjugated ynone system are fundamental to its utility in more complex chemical syntheses, including cycloadditions and rearrangements. rsc.orgnumberanalytics.com The linear geometry of the acetylene (B1199291) group and the high reactivity of the conjugated system make ynones valuable templates for building molecular complexity. nih.gov

Chemo- and Regioselective Transformations

The dual electrophilicity of the alkyne and ketone groups in this compound presents both a challenge and an opportunity for selective chemical reactions. The outcome of a reaction often depends on the nature of the nucleophile, the catalyst, and the reaction conditions, which allows for controlled chemo- and regioselectivity.

Nucleophilic Additions:

One of the most well-documented reactions of ynones is the conjugate addition of nucleophiles. uib.noacs.orgnih.gov A variety of nucleophiles, including those based on boron, carbon, nitrogen, and oxygen, can be added across the activated alkyne. uib.no For instance, lithium diorganocopper reagents (Gilman reagents) are known to effect the 1,4-conjugate addition of alkyl groups to α,β-unsaturated ketones. libretexts.org In the case of this compound, this would involve the addition of a nucleophile to the C-2 position.

The competition between 1,2-addition (at the ketone) and 1,4-addition (at the alkyne) is a key aspect of ynone reactivity. For example, in Lewis-base-catalyzed reactions with pinacolborane, ynones can be selectively reduced at the carbonyl group to form propargyl alcohols. rsc.org This represents a chemo- and regioselective 1,2-reduction.

Cycloaddition Reactions:

Ynones are versatile substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. uib.nonumberanalytics.com The alkyne moiety can participate as a dienophile or a dipolarophile in reactions such as:

[4+2] Cycloadditions (Diels-Alder type): The activated alkyne can react with dienes to form six-membered rings.

[3+2] Cycloadditions: With 1,3-dipoles like azides, nitrones, and nitrile oxides, ynones can form five-membered heterocyclic rings. uib.no

[2+2] Cycloadditions: These reactions can lead to the formation of cyclobutene (B1205218) derivatives. uib.no

The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the ynone and the reaction partner.

Reductions:

The selective reduction of either the alkyne or the ketone in this compound can be achieved by choosing appropriate reagents and conditions. As mentioned, the ketone can be selectively reduced to a secondary alcohol. rsc.org Conversely, the alkyne can be reduced to an alkene or an alkane while leaving the ketone intact, for example, through catalytic hydrogenation with specific catalysts.

The following table summarizes the general chemo- and regioselective transformations applicable to this compound based on the known reactivity of ynones.

Reaction TypeReagent/CatalystFunctional Group TargetedPrimary Product TypeRef.
1,4-Conjugate AdditionLithium Diorganocopper (R₂CuLi)Alkyneβ-Substituted Enone libretexts.org
1,2-ReductionPhosphine (B1218219) catalyst, PinacolboraneKetonePropargyl Alcohol rsc.org
[4+2] CycloadditionDieneAlkyneSubstituted Cyclohexadiene uib.no
[3+2] CycloadditionAzide (e.g., NaN₃)AlkyneTriazole uib.no
DecarbonylationRhodium catalystKetone (C-C bond cleavage)Internal Alkyne nih.gov
HydrosilylationPlatinum or Ruthenium catalystAlkyneVinylsilane uib.no

This table represents generalized reactivity based on the ynone class of compounds.

Spectroscopic Characterization of Non 1 Yn 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of non-1-yn-3-one. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the n-hexyl chain and the relative positions of the ketone and alkyne groups.

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The acetylenic proton (H-1) is expected to appear as a singlet at approximately 3.20 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (H-4) are deshielded and would appear as a triplet around 2.58 ppm. The subsequent methylene groups along the hexyl chain (H-5 to H-8) would produce a complex multiplet region, typically between 1.2 and 1.7 ppm. The terminal methyl group (H-9) of the hexyl chain would be observed as a triplet at approximately 0.91 ppm due to coupling with the adjacent methylene protons.

Spectroscopic data from closely related structures, such as 9-phenylthis compound, support these assignments, where the protons on the alkyl chain show similar chemical shifts and coupling patterns. beilstein-journals.org

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (≡C-H)~3.20Singlet (s)
H-4 (-C(=O)-CH₂-)~2.58Triplet (t)
H-5, H-6, H-7, H-8~1.20 - 1.70Multiplet (m)
H-9 (-CH₃)~0.91Triplet (t)

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. For this compound, nine distinct signals are expected. The carbonyl carbon (C-3) is the most deshielded, appearing significantly downfield at approximately 187.5 ppm. beilstein-journals.org The two sp-hybridized carbons of the alkyne group (C-1 and C-2) resonate in the characteristic alkyne region, predicted around 78.5 ppm and 81.4 ppm, respectively. beilstein-journals.org The carbon of the methylene group alpha to the ketone (C-4) is found at approximately 45.4 ppm. beilstein-journals.org The remaining carbons of the hexyl chain (C-5 to C-9) appear in the aliphatic region (around 14-32 ppm). beilstein-journals.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Carbon Type
C-1 (≡CH)~78.5CH
C-2 (-C≡)~81.4C (quaternary)
C-3 (C=O)~187.5C (quaternary)
C-4 (-CH₂-)~45.4CH₂
C-5 (-CH₂-)~23.7CH₂
C-6 (-CH₂-)~31.3CH₂
C-7 (-CH₂-)~28.8CH₂
C-8 (-CH₂-)~22.1CH₂
C-9 (-CH₃)~14.0CH₃

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a clear correlation pathway along the hexyl chain, starting from the H-4 protons and extending to the terminal H-9 methyl protons. The acetylenic proton (H-1) would not show any COSY correlations, confirming its isolation from the alkyl chain. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons, allowing for definitive assignment of each CH, CH₂, and CH₃ group. sdsu.edu For instance, the proton signal at ~3.20 ppm would correlate with the carbon signal at ~78.5 ppm (C-1), and the proton triplet at ~2.58 ppm would correlate with the carbon signal at ~45.4 ppm (C-4). ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different functional parts of the molecule. sdsu.edu Key HMBC correlations for this compound would include:

A correlation from the acetylenic proton (H-1) to the quaternary alkyne carbon (C-2) and the carbonyl carbon (C-3).

Correlations from the α-methylene protons (H-4) to the carbonyl carbon (C-3) and the alkyne carbons (C-2 and C-1). These long-range correlations definitively establish the ynone (alkyne-ketone) functionality and its position relative to the alkyl chain. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound is dominated by the absorptions of its two primary functional groups: the terminal alkyne and the ketone.

Alkyne Group: The terminal alkyne gives rise to two highly characteristic vibrations. The stretching of the C≡C triple bond results in a sharp, typically medium-to-weak absorption in the range of 2100–2260 cm⁻¹. vaia.comksu.edu.sa The stretching of the hydrogen atom attached to the sp-hybridized carbon (≡C-H) produces a strong, sharp band appearing at a higher frequency, generally around 3300 cm⁻¹. vaia.com

Ketone Group: The C=O stretching vibration of the ketone is one of the most prominent features in the IR spectrum, producing a strong, sharp absorption band. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. However, in this compound, the ketone is conjugated with the alkyne. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to approximately 1685 cm⁻¹.

In addition to the primary functional group absorptions, the IR spectrum of this compound also displays bands corresponding to the alkyl portion of the molecule. These include C-H stretching vibrations from the sp³-hybridized carbons of the hexyl chain, which appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
Terminal AlkyneC≡C Stretch2100 - 2260Medium to Weak, Sharp
Conjugated KetoneC=O Stretch~1685Strong, Sharp
Alkyl ChainC(sp³)-H Stretch2850 - 2960Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through analysis of fragmentation patterns. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas that have the same nominal mass. savemyexams.commsu.edu

For this compound, the molecular formula is C₉H₁₄O. Using the accurate atomic masses of its constituent elements (¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949), the theoretical exact mass can be calculated. savemyexams.com An HRMS instrument would be able to measure the mass-to-charge ratio of the molecular ion (M⁺˙) with sufficient accuracy to confirm this specific formula. spectroscopyonline.comnih.gov

Table 1: HRMS Data for Molecular Formula Confirmation of this compound
Molecular FormulaConstituent AtomsCalculation of Exact Mass (amu)Theoretical Exact Mass (amu)
C₉H₁₄O9 x Carbon9 x 12.0000138.1045
14 x Hydrogen14 x 1.0078
1 x Oxygen1 x 15.9949

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion can break apart into smaller, charged fragments. bu.edu.eg The resulting fragmentation pattern is reproducible and acts as a "fingerprint," providing valuable information about the molecule's structure. msu.edulibretexts.org

For this compound, the structure contains a ketone (carbonyl group) and a terminal alkyne. The fragmentation is influenced by the stability of the resulting carbocations and radical species. Key fragmentation processes for ketones include α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu Another potential fragmentation for some ketones is the McLafferty rearrangement, which occurs if a gamma-hydrogen is available for transfer. youtube.com

The expected α-cleavages for this compound are:

Cleavage A: Loss of the ethyl group (•CH₂CH₃) to form an acylium ion [HC≡C-C=O]⁺ with an m/z of 53.

Cleavage B: Loss of the hexyl radical (•C₆H₁₃) to form an acylium ion [CH₃CH₂C=O]⁺ with an m/z of 57.

Cleavage C: Loss of the propargyl radical (•CH₂C≡CH) to form [C₆H₁₃C=O]⁺ with an m/z of 113.

Cleavage D: Loss of the acetylenyl radical (•C≡CH) to form a larger acylium ion with an m/z of 111.

The relative abundance of these fragments depends on the stability of the resulting ion and neutral radical. Acylium ions are resonance-stabilized and often give prominent peaks.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₄O, MW=138.1)
m/zProposed Fragment Ion StructureNeutral LossCleavage Type
138[C₉H₁₄O]⁺˙-Molecular Ion
113[CH₃(CH₂)₅CO]⁺•C₂Hα-cleavage
83[C₆H₁₁]⁺•COC₂HSecondary fragmentation
69[C₅H₉]⁺•C₄H₅ORearrangement/cleavage
57[CH₃(CH₂)₄]⁺•C₅H₇OAlkyl fragment
53[HC≡C-CO]⁺•C₆H₁₃α-cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. bbec.ac.in This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption. uobabylon.edu.iq

Electronic Transitions and Chromophore Analysis

The key chromophore in this compound is the α,β-acetylenic ketone functional group. This conjugated system consists of the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C). The presence of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq

In this system, two primary electronic transitions are expected:

π → π* transition: An electron is excited from a π bonding orbital to a π* antibonding orbital. This is a high-intensity (high molar absorptivity, ε) absorption. For α,β-unsaturated ketones, this transition typically occurs in the range of 210-250 nm. researchgate.netdavuniversity.org

n → π* transition: An electron from a non-bonding orbital (the lone pair on the oxygen atom) is excited to a π* antibonding orbital. This transition is "symmetry forbidden," resulting in a much lower intensity absorption (low ε) at a longer wavelength, typically above 300 nm for conjugated ketones. bbec.ac.inuobabylon.edu.iq

The position of the absorption maximum (λmax) is influenced by the solvent and the substitution pattern of the chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound
Transition TypeTypical Wavelength (λmax) RangeExpected Intensity (ε)Orbitals Involved
π → π210 - 230 nmHigh (>10,000)π orbital of the C≡C-C=O system to a π orbital
n → π300 - 330 nmLow (10 - 100)Non-bonding orbital of oxygen to a π orbital

Other Spectroscopic Techniques

While MS and UV-Vis provide crucial data, other techniques like Raman spectroscopy offer complementary structural information.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes molecular vibrations. horiba.com When a sample is irradiated with a monochromatic laser, a small fraction of the light is scattered at different frequencies. This frequency shift, known as the Raman shift, corresponds to the vibrational modes of the molecule, providing a structural fingerprint. wikipedia.org

For this compound, Raman spectroscopy would be particularly useful for identifying the characteristic vibrations of its key functional groups. The C≡C triple bond and C=O double bond stretches give rise to strong and easily identifiable Raman peaks. Because the C≡C bond is symmetric, its vibration often results in a stronger Raman signal compared to its infrared absorption.

Table 4: Predicted Characteristic Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
-C≡C-HC-H stretch~3300Strong, Sharp
-C≡C-C≡C stretch2100 - 2140Strong
>C=OC=O stretch1680 - 1700Strong
-CH₂, -CH₃C-H stretch2850 - 3000Medium-Strong

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. While this compound itself is a diamagnetic molecule and therefore EPR-silent, its reactions can involve the formation of paramagnetic radical intermediates. The study of these transient species by EPR spectroscopy provides invaluable insights into reaction mechanisms, such as electron transfer processes and homolytic bond cleavages. Research in the field of acetylenic ketones has demonstrated the utility of EPR in identifying and characterizing such radical intermediates.

Although direct EPR studies on this compound are not extensively documented in the literature, research on analogous α,β-acetylenic ketones provides a strong basis for understanding its potential behavior. For instance, studies on aryl-fused 1,6-diyn-3-ones have shown that under acidic conditions, these compounds can undergo intramolecular cyclization that proceeds through a radical intermediate, the presence of which has been confirmed by EPR studies. diva-portal.org Similarly, photochemical reactions of acetylenic ketones can lead to the formation of radical pairs, which have been investigated using techniques like product-yield-detected ESR.

Furthermore, derivatives of alkynones, such as alkynone O-phenyl oximes, have been shown to be excellent precursors for generating iminyl radicals upon UV irradiation. acs.orgnih.gov These radicals and their subsequent reactions to form various heterocyclic compounds have been extensively studied by EPR spectroscopy. acs.orgnih.gov The fine quality of the EPR spectra obtained in these studies has been instrumental in elucidating the electronic structure and reactivity of these transient species. acs.orgnih.gov

In a typical experiment, the acetylenic ketone or its derivative is subjected to conditions known to generate radicals, such as photolysis or reaction with a one-electron oxidizing or reducing agent, within the resonant cavity of an EPR spectrometer. The resulting EPR spectrum can provide information about the g-value and hyperfine coupling constants of the radical intermediate. The g-value is a characteristic property of the radical that depends on its electronic structure. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), and the resulting splitting pattern in the EPR spectrum can be used to map the distribution of the unpaired electron density within the radical, thereby revealing its structure.

For example, the EPR spectra of iminyl radicals generated from aryl-substituted alkynone oximes typically show a 1:1:1 triplet pattern due to the coupling of the unpaired electron with the ¹⁴N nucleus. acs.org The magnitude of the nitrogen hyperfine splitting is indicative of the hybridization of the nitrogen atom and the distribution of spin density. acs.org

While specific EPR data for radicals derived from this compound is not available, the following table presents typical EPR parameters for iminyl radicals generated from related alkynone derivatives, as reported in the literature. This data serves as a reference for the types of signals that might be expected from radical intermediates in reactions involving this compound derivatives.

Radical SpeciesPrecursorg-valueHyperfine Coupling Constants (a) in Gauss (G)
ArCR=N•Alkynone O-phenyl oxime~2.003a(¹⁴N) ≈ 10 G
ArCH=N•Aldehyde-derived oxime~2.003a(¹⁴N) ≈ 9-10 G, a(β-H) ≈ 80 G

This table is generated based on data reported for various iminyl radicals in the literature and is intended for illustrative purposes. acs.org

Computational Chemistry Investigations of Non 1 Yn 3 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a mainstay of quantum chemical calculations, offering a favorable balance between accuracy and computational cost for studying organic molecules. nih.govredalyc.org It is used to determine the electronic structure of a molecule, from which numerous properties can be derived.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. Geometry optimization algorithms systematically alter the coordinates of the atoms to find the arrangement with the lowest potential energy. trygvehelgaker.nouni-stuttgart.de For a flexible molecule like Non-1-yn-3-one, with its long hexyl chain, this process is coupled with conformational analysis.

Conformational analysis involves exploring the various spatial arrangements (conformers) that arise from rotation around single bonds. libretexts.orgchemistrysteps.com The hexyl chain of this compound can adopt numerous conformations, and computational methods can calculate the relative energies of these conformers to identify the most stable and populated forms under given conditions. The study of energetics between different rotational isomers (rotamers) helps in understanding molecular stability based on spatial orientation and through-space interactions. libretexts.orgmaricopa.edu

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

Parameter StudiedDescriptionRelevance to this compound
Bond Lengths & Angles Calculation of the precise distances between bonded atoms and the angles they form.Determines the fundamental structure of the alkynone functional group and the hydrocarbon chain.
Dihedral Angles The angle between planes through two sets of three atoms having two atoms in common.Crucial for defining the staggered and eclipsed conformations of the hexyl chain.
Potential Energy Surface A map of the molecule's energy as a function of its geometric parameters.Used to locate energy minima (stable conformers) and transition states between them.
Steric and Torsional Strain Energy penalties arising from non-bonded atoms being too close or from eclipsing interactions along bonds. maricopa.eduKey factors determining the relative stability of different conformers of the hexyl chain.

Once an optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.goveurjchem.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is invaluable for predicting how molecules will interact. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would highlight the electron-rich areas around the carbonyl oxygen and the electron-deficient region around the carbonyl carbon, providing clear insights into its reactive sites.

Table 2: Illustrative FMO Data from a DFT Study on an Analogous Alkynyl Compound (Data adapted from a study on (3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) (AYQ) for illustrative purposes) physchemres.org

ParameterValue (eV)Interpretation
EHOMO -7.215Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -2.216Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.999Indicates high kinetic stability and moderate reactivity. physchemres.org

Computational chemistry can model the entire course of a chemical reaction, identifying the transition state (the energy maximum along the reaction pathway) and calculating its energy relative to the reactants. This energy difference is the activation energy or barrier height, a critical factor in determining reaction speed. unacademy.com For instance, in a hypothetical addition reaction to the carbonyl group of this compound, DFT calculations could determine the activation energy, providing insight into whether the reaction is feasible under certain conditions. pku.edu.cn

From the fundamental energies calculated by DFT, key thermodynamic and kinetic parameters can be derived.

Thermodynamic Properties: Calculations can provide values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. ΔG is the ultimate predictor of reaction spontaneity.

Kinetic Properties: The calculated activation energy (Ea) is used in the Arrhenius equation to understand how temperature affects the reaction rate constant (k). unacademy.com This allows for a computational prediction of reaction kinetics.

Table 3: Calculated Thermodynamic Parameters for a Reaction (This is a representative table format)

ParameterCalculated ValueUnitSignificance
Enthalpy of Reaction (ΔH) e.g., -85.5kJ/molHeat released or absorbed by the reaction.
Gibbs Free Energy of Activation (ΔG‡) e.g., +110.2kJ/molFree energy barrier to be overcome; relates to reaction rate.
Gibbs Free Energy of Reaction (ΔG) e.g., -75.1kJ/molOverall spontaneity of the reaction.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional is the part of the DFT calculation that approximates the exchange-correlation energy. Common functionals for organic molecules include B3LYP, PBE, and M06. redalyc.orgacs.org The choice depends on the specific property being investigated.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect accuracy and computational cost. mit.edu Common families include Pople basis sets (e.g., 6-31G(d,p)), Dunning's correlation-consistent sets (e.g., cc-pVTZ), and Ahlrichs sets (e.g., def2-TZVP). google.comarxiv.org For reliable results, a polarized triple-zeta basis set (e.g., def2-TZVP) is often recommended for geometry optimizations and energy calculations. google.com The selection process often involves benchmarking against experimental data or higher-level calculations to ensure the chosen protocol is appropriate for the system. umich.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ucdavis.edu By solving Newton's equations of motion for all atoms, MD generates a trajectory that shows how the molecule moves, vibrates, and changes conformation over time. nih.govencyclopedia.pub

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study its behavior in a realistic environment. Such simulations are invaluable for:

Observing the conformational landscape and the transitions between different conformers in real-time.

Understanding how solvent molecules interact with different parts of the this compound molecule.

Investigating the stability of potential complexes with other molecules, such as a receptor or catalyst.

While specific MD studies on this compound are not available in the surveyed literature, this technique remains a crucial component of a comprehensive computational investigation.

Conformational Sampling and Dynamics

Conformational analysis is a fundamental computational approach to understanding the three-dimensional structures a molecule can adopt and their relative energies. pressbooks.pubmaricopa.edu For a flexible molecule like this compound, with its unbranched nine-carbon chain, numerous conformations are possible due to rotation around its single bonds. These different spatial arrangements, or conformers, can have different energies, and the molecule will spend most of its time in lower-energy conformations. orgosolver.com

The study of these conformations typically begins with building an initial 3D structure of the molecule. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are then used to explore the potential energy surface of the molecule. This process, known as conformational sampling, aims to identify the various stable conformers (local energy minima) and the transition states that connect them. qsardb.orgmdpi.com

In a related context, a conformational analysis was performed on β-iodoallenolate intermediates formed from the cyclization of macrocyclic alkynones. nih.gov This study used computational models to predict the diastereoselectivity of the reaction by analyzing the energies of different chair-like transition states. nih.gov A similar approach could be applied to reactions involving this compound to predict stereochemical outcomes.

Table 1: Key Concepts in Conformational Analysis and Molecular Dynamics

TermDescriptionRelevance to this compound
Conformer A specific three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.This compound has numerous possible conformers due to the flexibility of its nonyl chain.
Potential Energy Surface (PES) A mathematical or graphical representation of the energy of a molecule as a function of its geometry.Mapping the PES of this compound would reveal its stable conformations and the energy barriers between them.
Molecular Dynamics (MD) A computer simulation method for analyzing the physical movements of atoms and molecules.MD simulations could illustrate the flexibility of the alkyl chain and the dynamics of its interaction with other molecules.
Conformational Sampling The process of exploring the different conformations of a molecule to identify the most stable ones.This would be the first step in a computational study of this compound to understand its preferred shapes.

Solvent Effects on Structure and Reactivity

The solvent in which a chemical reaction or process occurs can have a significant impact on the structure, stability, and reactivity of the molecules involved. weebly.com Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can be computationally efficient. Explicit solvent models, on the-other-hand, involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture at a higher computational cost.

For this compound, the polarity of the solvent would be expected to influence its behavior. The ketone functional group can participate in dipole-dipole interactions and, in protic solvents, hydrogen bonding. A study on the spectroscopic properties of an alkynyl gold(i) gelator demonstrated that the absorption and emission spectra were sensitive to solvent polarity. nih.govresearchgate.net Specifically, the ground state of the monomeric species was stabilized in more polar solvents. nih.govresearchgate.net A similar solvatochromic effect might be observable for this compound, where changes in solvent polarity could alter the energies of its molecular orbitals, leading to shifts in its UV-Vis absorption spectrum.

Furthermore, solvent can affect reaction rates and equilibria. For reactions involving this compound, a polar solvent would likely stabilize any charged intermediates or transition states, potentially accelerating the reaction. Computational studies can calculate the energies of reactants, products, and transition states in different solvents to predict these effects.

Table 2: Influence of Solvent Type on Chemical Processes

Solvent TypePotential Effects on this compound
Nonpolar (e.g., Hexane) Minimal interaction with the ketone group. The molecule's conformation would be primarily determined by intramolecular forces.
Polar Aprotic (e.g., Acetone) Solvation of the ketone group through dipole-dipole interactions, potentially influencing conformational preferences.
Polar Protic (e.g., Ethanol) Stronger solvation of the ketone through hydrogen bonding, which could affect both its structure and reactivity in addition reactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.gov These models are built by analyzing a dataset of compounds with known activities and then using statistical methods to identify the molecular descriptors that best correlate with that activity.

The development of a QSAR model for a class of compounds like alkynones would involve several key steps:

Data Collection: A dataset of alkynones with measured activity (e.g., toxicity, reactivity, binding affinity) is assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of the calculated descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds.

A study on the toxicity of alkanones, alkenones, and alkynones to Tetrahymena pyriformis developed QSAR models based on the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The excess toxicity of α,β-unsaturated alkenones and alkynones was noted, indicating a bioreactivity beyond simple narcosis. researchgate.net The toxicity of the alkenones was well-predicted by the highest-occupied-molecular-orbital (HOMO) energy and the HOMO-LUMO gap. researchgate.net

For this compound, a similar QSAR approach could be used to develop predictive models for various properties. For instance, a model could be developed to predict its reactivity in Michael additions based on descriptors such as the charge on the β-carbon and the LUMO energy.

Table 3: Example QSAR Model for Alkenone Toxicity

Model EquationDescriptorsStatistical Significance
log IGC-150 = -3.474 (HOMO) - 35.357HOMO Energyr2 = 0.897
log IGC-150 = -3.559 (HOMO-LUMO gap) - 36.106HOMO-LUMO Energy Gapr2 = 0.903
Data from a study on the toxicity of alkenones to Tetrahymena pyriformis. researchgate.net

Derivatives and Analogues of Non 1 Yn 3 One: Synthesis and Reactivity

Synthesis of Substituted Non-1-YN-3-one Derivatives

The modification of the this compound structure can be broadly categorized into two main strategies: functionalization along the C4-C9 alkyl chain and chemical alteration of the terminal alkyne group at the C1 position. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

The alkyl chain of this compound offers several positions for functionalization, although reactions typically target the α-carbon (C-4) or the β-carbon (C-5) due to the electronic influence of the carbonyl group.

One of the most common strategies for introducing functionality is through conjugate addition reactions. Soft nucleophiles preferentially attack the β-carbon (C-5) of the ynone system in a Michael-type addition. nih.gov For instance, thiol-yne additions can introduce sulfur-containing moieties, while amino-yne reactions can install nitrogen-based functional groups. The rate and success of these additions are influenced by the electron-withdrawing capacity of the group conjugated to the alkyne. nih.gov

Another approach involves the palladium-catalyzed isomerization of related alkynyl alcohols, which can be used to generate dienyl alcohols or α,β-unsaturated aldehydes, effectively functionalizing the chain. acs.org While direct functionalization of the saturated hexyl chain is less common without pre-activation, modern C-H activation methodologies could theoretically be applied, although this is less explored for simple aliphatic ynones like this compound.

Table 1: Examples of Alkyl Chain Functionalization Reactions

Reaction Type Position Reagent Example Resulting Moiety
Michael Addition C-5 Thiol (R-SH) Thioether
Michael Addition C-5 Amine (R-NH2) Amino group

The terminal alkyne of this compound is a highly versatile handle for a variety of synthetic transformations, most notably carbon-carbon bond-forming reactions.

The Sonogashira cross-coupling reaction is a powerful method for this purpose. It involves the palladium/copper-catalyzed coupling of the terminal alkyne with aryl or vinyl halides, allowing for the introduction of a wide range of substituents at the C1 position. acs.org This direct acylation method can be performed starting from carboxylic acids. acs.orgresearchgate.net

Ruthenium-catalyzed oxidative alkynylation represents another strategy, enabling the direct conversion of primary alcohols or aldehydes with the terminal alkyne to form new α,β-acetylenic ketones. nih.gov Furthermore, the terminal alkyne can be converted into an ynone trifluoroborate, which serves as a stable and versatile intermediate for further reactions, such as cyclizations. acs.orgnih.gov Ketal protection of the ketone allows for specific reactions at the alkyne, such as bromination and elimination, to yield functionalized terminal alkynes. tandfonline.com

Table 2: Selected Methods for Terminal Alkyne Modification

Reaction Name Catalyst/Reagent Reactant Product Type
Sonogashira Coupling Pd/Cu Aryl/Vinyl Halide C1-Substituted Ynone
Oxidative Alkynylation Ruthenium Primary Alcohol/Aldehyde α,β-Acetylenic Ketone
Trifluoroborate Formation KHF2 - Ynone Trifluoroborate

Transformation of this compound into Diverse Heterocyclic Systems

The conjugated ynone moiety is an excellent precursor for constructing a variety of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. The reaction pathways often involve tandem or one-pot processes where the ynone undergoes nucleophilic attack followed by an intramolecular cyclization.

The reaction of ynones with hydrazine (B178648) and its derivatives is a classical and highly effective method for synthesizing pyrazoles. wikipedia.org The condensation of this compound with hydrazine (N₂H₄) proceeds via a nucleophilic attack of the hydrazine at the β-carbon, followed by cyclization and dehydration to yield a 3-hexyl-5-methylpyrazole. libretexts.org

Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles. mdpi.com For example, reacting an ynone with phenylhydrazine (B124118) yields an N-phenylpyrazole derivative. The regioselectivity of the reaction can be controlled, leading to either 3- or 5-substituted pyrazoles depending on the reaction conditions and the nature of the substituents on the ynone and hydrazine. enamine.net Trifluoromethylated ynones, for instance, react with hydrazines to produce 3-CF3-pyrazoles regioselectively. rsc.org Ynone trifluoroborates have also been used as precursors for the synthesis of functionalized pyrazole (B372694) trifluoroborate salts through cyclization with hydrazines. acs.orgnih.gov The reaction of 5-(trialkyl)silylpent-1-en-4-yn-3-ones with hydrazines initially forms 3-(trialkylsilyl)ethynylpyrazolines. thieme-connect.com

Table 3: Synthesis of Pyrazoles from Ynones

Ynone Precursor Reagent Key Condition/Catalyst Product
This compound Hydrazine Heat 3-Hexyl-5-methylpyrazole
CF3-Ynone Hydrazine - 4-Halo-3-CF3-pyrazole rsc.org
Ynone Trifluoroborate Hydrazine Mild conditions Pyrazole Trifluoroborate acs.org

Ynones are valuable starting materials for the synthesis of nitrogen-containing six-membered rings like pyridinones and quinolines.

One-pot three-component reactions, such as a modified Bohlmann-Rahtz synthesis, can produce polysubstituted pyridines by combining an ynone, a 1,3-dicarbonyl compound, and ammonia. core.ac.uk This method offers excellent control over regiochemistry. core.ac.uk Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles to form highly substituted pyridines. acs.org Masked 2-pyridones can be synthesized from 1,3-enynyl esters through a tandem gold-catalyzed cycloisomerization and oxidative nitrogen insertion. acs.org

Quinolines can be synthesized from ynones through various tandem or cascade reactions. For example, the reaction of ynones with quinoline (B57606) N-oxides can produce 3-(2-quinolyl) chromones under transition-metal-free conditions. nih.gov Similarly, CF3-ynones can react with N-aryl amidines in a Rh(III)-catalyzed cascade process to yield functionalized quinolines. rsc.org Catalyst-free methods have also been developed, where coupling between heterocyclic N-oxides and CF3-ynones leads to quinoline-enol scaffolds. rsc.org

Table 4: Synthesis of Pyridinones and Quinolines from Ynones

Target Scaffold Ynone Type Co-Reactant Catalyst/Condition
Pyridine Alkynone 1,3-Dicarbonyl, Ammonia Bohlmann-Rahtz Reaction core.ac.uk
Pyridone 1,3-Enynyl Ester Ammonium Carbamate Gold-catalyst, PIDA acs.org
Quinoline Ynone Quinoline N-oxide Metal-free, heat nih.gov

Oxazoles and isoxazoles are five-membered aromatic heterocycles containing both nitrogen and oxygen, and they can be efficiently synthesized from ynones.

Isoxazoles are commonly prepared by the reaction of ynones with a source of hydroxylamine. A direct, catalyst-free method involves reacting ynones with trimethylsilyl (B98337) azide (B81097) (TMSN₃), which acts as an amino surrogate, to form the isoxazole (B147169) ring through tandem azidation and denitrogenative cyclization. rsc.org Another route involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which are themselves prepared from ynones. organic-chemistry.org The reaction of CF3-ynones with sodium azide can be switched to produce either triazoles or 5-CF3-isoxazoles depending on the absence or presence of an acid catalyst. mdpi.com

The synthesis of oxazoles from ynones is less direct but can be achieved through multi-step sequences. A common strategy involves converting the ynone into an N-propargylamide, which can then undergo cycloisomerization. For instance, N-propargylamides react with trifluoropyruvates in the presence of a Lewis acid like Zn(OTf)₂ to produce oxazoles containing a CF3-substituted alcohol unit. mdpi.com Other methods include the copper-catalyzed [3+2] annulation of N-propargylamides with various reagents. organic-chemistry.org

Table 5: Synthesis of Isoxazoles and Oxazoles from Ynones

Target Scaffold Ynone Type/Precursor Reagent Catalyst/Condition
Isoxazole Ynone Trimethylsilyl azide Catalyst-free, room temp rsc.org
Isoxazole 2-Alkyn-1-one O-methyl oxime ICl, I₂, Br₂ Mild conditions organic-chemistry.org
Isoxazole CF3-Ynone Sodium azide Acid catalysis mdpi.com

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound is governed by the inherent reactivity of the conjugated ynone system. This system possesses two primary electrophilic sites: the carbonyl carbon and the β-sp-hybridized carbon of the alkyne. The specific reaction pathway and the resulting derivative are dictated by the nature of the attacking reagent (nucleophile, radical, or dipole), the catalyst employed, and the reaction conditions. Mechanistic studies, often combining experimental evidence with computational calculations, have provided significant insights into these transformations. researchgate.netacs.orgrsc.org

Conjugated ynones like this compound are versatile substrates in organic synthesis because the alkyne moiety endows them with distinct reactivities, allowing them to function as both electrophiles and nucleophiles in various catalytic reactions. rsc.org The mechanisms underlying the formation of derivatives can be broadly categorized into nucleophilic additions, cycloadditions, and metal-catalyzed transformations.

Nucleophilic Addition Mechanisms

The most common reaction pathway for ynones is the conjugate or Michael addition, where a nucleophile attacks the electrophilic β-carbon of the triple bond. uib.nochim.it

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the alkyne. This step is typically the rate-determining step.

Intermediate Formation: This attack results in the formation of a resonance-stabilized allenic enolate intermediate. This intermediate can exist in different resonance forms, with the negative charge delocalized over the oxygen atom and the α-carbon.

Protonation/Trapping: The allenic enolate is then protonated (typically during aqueous workup) or trapped by an electrophile. Protonation at the α-carbon yields a β-substituted α,β-unsaturated ketone (enone), which is the most common product.

This pathway is fundamental to the synthesis of a wide array of derivatives. For instance, the reaction of ynones with the monoenolate of ethyl acetoacetate (B1235776) proceeds smoothly via a conjugate addition to yield furan (B31954) derivatives after a series of subsequent intramolecular reactions. chim.it

Cycloaddition Mechanisms

This compound can participate as a 2π component in various cycloaddition reactions to form carbocyclic and heterocyclic derivatives. uib.no

[4+2] Cycloadditions (Diels-Alder Type): In these reactions, the ynone acts as a dienophile, reacting with a 1,3-diene. The mechanism is typically a concerted, pericyclic process, where the new sigma bonds are formed simultaneously, although asynchronous bond formation can occur with highly polarized reactants.

[3+2] Dipolar Cycloadditions: Ynones are excellent dipolarophiles and react with 1,3-dipoles such as azides, nitrones, and nitrile oxides. uib.no For example, the reaction with an azide (R-N₃) proceeds through a concerted cycloaddition mechanism to form a triazole ring.

Palladium-Catalyzed [3+2] Cycloadditions: More complex mechanisms are observed in metal-catalyzed reactions. For example, the reaction of arylidene-indane-1,3-diones with vinylethylene carbonate, catalyzed by a palladium complex, involves the formation of a π-allyl-palladium intermediate from the carbonate. nih.gov A subsequent aza-Michael addition and enolate ring closure lead to the formation of spirocyclic derivatives. nih.gov The stereochemical outcome of such reactions is often controlled by the coordination of intermediates to the metal catalyst and its ligands. nih.gov

Radical Reaction Mechanisms

The triple bond of ynones can also act as a radical acceptor. uib.no Visible-light-induced approaches have been developed for the synthesis of derivatives like 3-alkyl indoles from ynones. researchgate.net Preliminary mechanistic studies for these reactions suggest a radical-based process. researchgate.net A typical radical mechanism involves:

Initiation: A radical is generated, for example, by photoredox catalysis.

Addition: The generated radical adds to the β-carbon of the ynone, creating a vinyl radical intermediate.

Propagation/Termination: This vinyl radical can then participate in further reactions, such as intramolecular cyclization or hydrogen atom abstraction, to yield the final product. researchgate.netuib.no

Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly rhodium and N-heterocyclic carbenes (NHCs), can catalyze unique transformations of ynones by altering their reactivity profiles. acs.orgrsc.org

Rhodium-Catalyzed Decarbonylation: Detailed studies, including Density Functional Theory (DFT) calculations, have explored the rhodium-catalyzed decarbonylation of conjugated ynones to produce disubstituted alkynes. rsc.org The proposed catalytic cycle involves the activation of the carbon-alkyne bond, a critical step that facilitates the transfer of the alkyne moiety. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used to catalyze the C-H alkynylation of aldehydes to produce ynones. acs.org Mechanistic investigations using experiments and DFT calculations have shown that the key step is an unusual direct substitution at the acetylenic carbon. A Breslow intermediate, formed from the NHC and the aldehyde, acts as the nucleophile, displacing an iodine-based leaving group from an alkynyliodonium salt. acs.org Kinetic studies revealed that the turnover-limiting step is the generation of this Breslow intermediate. acs.org

The table below summarizes the key mechanistic features for the formation of various derivatives from a generic ynone structure like this compound.

Reaction Type Key Reagent(s) Catalyst/Conditions Key Intermediate(s) Derivative Type
Michael Addition Nucleophiles (e.g., R₂NH, RSH)Base or AcidAllenic enolateβ-substituted enones
[4+2] Cycloaddition 1,3-DienesThermal or Lewis AcidConcerted transition stateSubstituted cyclohexadienes
[3+2] Cycloaddition 1,3-Dipoles (e.g., Azides)ThermalConcerted transition stateHeterocycles (e.g., Triazoles)
Radical Cyclization Radical Initiator, AlkaneVisible lightVinyl radicalPolycyclic molecules, Indoles researchgate.netuib.no
Rh-catalyzed Decarbonylation Rhodium complexHeatMetal-alkyne complexDisubstituted alkynes rsc.org
NHC-catalyzed Alkynylation Aldehyde, Alkynyliodonium saltNHC, BaseBreslow intermediateYnones acs.org

Applications of Non 1 Yn 3 One and Its Derivatives in Materials Science

Polymer Chemistry and Polymer Functionalization

The reactivity of the alkyne and ketone groups in Non-1-yn-3-one makes it a valuable monomer and functionalizing agent in polymer science. These functional groups provide sites for polymerization and for grafting molecules onto polymer chains, enabling the synthesis of polymers with novel architectures and properties.

Incorporation into Polymer Backbones and Side Chains

The terminal alkyne group of this compound allows for its incorporation into polymer structures through various polymerization techniques. Anionic polymerization of molecules containing a conjugated enyne system, similar in reactivity to this compound, has been shown to produce polymers with controlled molecular weights and defined structures. For instance, the anionic polymerization of 4-phenyl-1-buten-3-yne derivatives can proceed in a living manner, yielding polymers with reactive acetylene-containing side chains. researchgate.net This suggests that this compound could be polymerized to create polymers with pendant ketone groups along the polymer backbone.

Furthermore, alkyne-based "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for incorporating alkyne-containing molecules like this compound into polymers. rsc.org This can be achieved by reacting an azide-functionalized polymer with this compound, or by copolymerizing an alkyne-containing monomer with other monomers. This approach allows for the precise placement of the ketone functionality within the polymer architecture, either in the main chain or as a side group. The resulting ketone groups can then be used for further post-polymerization modifications.

The versatility of alkyne-containing monomers is also highlighted in ring-opening polymerization (ROP). While direct ROP of this compound is not typical, monomers containing alkyne functionalities can be polymerized to produce biodegradable polymers like polyesters. nih.govnih.gov These alkyne-functionalized polyesters can then undergo thiol-yne reactions to introduce new functional groups. nih.gov

Table 1: Polymerization Methods Utilizing Alkyne Functionality

Polymerization Technique Description Potential with this compound
Anionic Polymerization Chain-growth polymerization initiated by a nucleophile. Can be a living polymerization, allowing for control over molecular weight and architecture. Polymerization of the alkyne group could lead to polymers with pendant ketone functionalities.
Click Chemistry (e.g., CuAAC) Highly efficient and specific reaction between an alkyne and an azide (B81097) to form a triazole linkage. Incorporation as a side chain onto an azide-functionalized polymer or copolymerization with an azide-containing monomer.
Thiol-yne Reaction Addition of a thiol across a triple bond, often initiated by light or a radical initiator. Post-polymerization modification of polymers containing this compound units to introduce sulfur-containing functional groups.

Surface Modification of Materials for Enhanced Properties (e.g., Adhesion, Wettability, Biocompatibility)

The functional groups of this compound make it a candidate for the surface modification of materials, which is crucial for improving properties such as adhesion, wettability, and biocompatibility. rsc.orgfrontiersin.orgnanoge.org Surface modification techniques can be broadly categorized as covalent and non-covalent interactions. nanoge.org

Covalent grafting of molecules onto a surface can create stable and durable modifications. frontiersin.org The alkyne group of this compound can be utilized for covalent attachment to surfaces functionalized with azide groups via click chemistry. rsc.org This method is highly specific and can be performed under mild conditions. The ketone group can also participate in surface reactions, for example, by forming Schiff bases with amine-functionalized surfaces.

Non-covalent surface modification relies on weaker interactions such as electrostatic forces, hydrogen bonding, and van der Waals forces. nanoge.org While less permanent than covalent modification, it offers a simpler approach to altering surface properties. The ketone group in this compound can participate in hydrogen bonding with hydroxylated surfaces.

The modification of surfaces with polymers containing functional groups derived from molecules like this compound can significantly alter surface properties. For instance, grafting polymers with hydrophilic or hydrophobic side chains can control the wettability of a surface. rsc.org For biomedical applications, surfaces can be modified to enhance biocompatibility and reduce non-specific protein adsorption. frontiersin.org

Organic Electronics and Optoelectronic Materials

The conjugated system and reactive functional groups of this compound and its derivatives make them promising candidates for applications in organic electronics and optoelectronics.

Design and Synthesis of Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) devices, or organic solar cells, utilize organic materials to convert sunlight into electricity. The efficiency of these devices is highly dependent on the properties of the electron donor and acceptor materials in the active layer. atamanchemicals.com Non-fullerene acceptors (NFAs) have gained significant attention as they offer tunable optical and electronic properties. atamanchemicals.com

While direct research on this compound in OPVs is limited, related alkyne-containing molecules have been investigated. For example, 4-ethyloct-1-yn-3-ol and its derivatives have been explored for their potential in organic electronics, including OPV devices. 1-material.com The incorporation of such molecules into organic semiconductors could potentially improve the efficiency and performance of these devices. 1-material.com The alkyne group provides a site for further functionalization, allowing for the fine-tuning of the electronic properties of the material to better match the requirements of an efficient OPV device. The development of novel NFA materials is a key area of research for advancing OPV technology. thieme-connect.com

Luminescent Properties of this compound Containing Materials

Materials with luminescent properties are crucial for applications such as organic light-emitting diodes (OLEDs) and sensors. The luminescence of organic compounds is highly dependent on their molecular structure and intermolecular interactions in the solid state.

Research on ynone derivatives has demonstrated their potential as luminescent materials. For example, studies on 5-(trialkyl)silylpent-1-en-4-yn-3-ones have shown that they can be used as building blocks for the synthesis of polysubstituted luminescent derivatives of pyrazolines and pyrazoles. researchgate.netnih.gov These materials exhibit interesting spectral-luminescence characteristics. nih.gov

Furthermore, the luminescent properties of 1-(pyren-1-yl)but-2-yn-1-one, a ynone derivative, have been investigated under high pressure. acs.org This compound displays enhanced luminescence in the solid state, and its fluorescence is red-shifted with increasing pressure, a phenomenon known as piezochromism. acs.org The solid-state luminescence of some butadiene derivatives containing an indane-1,3-dione moiety, which has a diketone structure, shows a significant enhancement in quantum yields compared to their solution state. researchgate.net This enhancement is attributed to restricted molecular motion and the formation of exciton-coupled aggregates in the solid state. researchgate.net These findings suggest that materials incorporating the this compound structure could exhibit interesting and tunable luminescent properties, making them relevant for the development of new optoelectronic materials.

Table 2: Luminescent Properties of Ynone Derivatives

Compound/Derivative Key Finding Potential Implication for this compound Materials
5-(Trialkyl)silylpent-1-en-4-yn-3-ones Building blocks for luminescent pyrazoline and pyrazole (B372694) derivatives. researchgate.netnih.gov Derivatives of this compound could be synthesized to create novel luminescent materials.
1-(Pyren-1-yl)but-2-yn-1-one Exhibits enhanced solid-state luminescence and piezochromism. acs.org Materials based on this compound may have pressure-sensitive luminescent properties.

Chemical Sensing Applications

Chemical sensors are devices that detect and respond to specific chemical species. The development of new sensing materials with high sensitivity and selectivity is an active area of research. rsc.org The functional groups of this compound offer potential for its use in chemical sensing applications.

The alkyne group can be used to functionalize sensor surfaces. For example, molecules containing terminal alkynes, such as 4-ethyloct-1-yn-3-ol, have been studied for their potential in chemical sensing. 1-material.com By functionalizing a sensor surface with such molecules, it may be possible to achieve selective detection of specific analytes through interactions like coordination or covalent bonding. 1-material.com

The ketone group in this compound can also be utilized for sensing. For instance, it can act as a hydrogen bond acceptor, allowing for the detection of molecules that are hydrogen bond donors. Furthermore, the reaction of the ketone with specific analytes could lead to a detectable signal, such as a change in color or fluorescence. The development of fluorescent probes based on styrylpyrazoles, synthesized from pent-1-en-4-yn-1-ones, for the detection of metal ions like Hg2+, Cd2+, and Pb2+ has been reported. nih.gov This demonstrates the potential of ynone-derived structures in the design of chemical sensors.

Development of Chemo-sensors through Functionalization of Sensor Surfaces

The unique chemical properties of this compound and its derivatives, particularly the presence of a terminal alkyne and a ketone functional group, make them valuable building blocks in the field of materials science for the development of chemosensors. The functionalization of sensor surfaces with these molecules allows for the creation of highly sensitive and selective devices for the detection of a variety of analytes. This is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-modified surface. researchgate.netrsc.orgnih.gov This method is widely used due to its high efficiency, mild reaction conditions, and compatibility with a wide range of functional groups. mdpi.comnih.gov

The terminal alkyne group of this compound or its derivatives can be readily attached to sensor surfaces, such as those made of silica (B1680970), gold, or various polymers, that have been pre-functionalized with azide groups. mdpi.com This covalent immobilization ensures the stability and reproducibility of the sensor. hep.com.cn Once tethered to the surface, the molecule can act as a recognition element for specific analytes. The interaction between the analyte and the functionalized surface leads to a measurable change in a physical property, such as fluorescence or an electrical signal, indicating the presence and concentration of the target substance. frontiersin.org

Fluorescent chemosensors are a significant area of application. When a fluorophore is functionalized with an alkyne-containing molecule like a derivative of this compound and immobilized on a surface, its fluorescence properties can be altered upon binding with a target analyte. acs.org For instance, the interaction with metal ions can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.net This change in fluorescence provides a highly sensitive detection mechanism. nih.gov

Electrochemical sensors represent another major application. In this context, the functionalization of electrode surfaces with alkyne derivatives can enhance their electrocatalytic properties. frontiersin.org The binding of an analyte to the immobilized molecule can alter the electrochemical behavior of the sensor, such as its current or potential, providing a quantitative measurement. nih.gov

Detailed Research Findings

Research has demonstrated the successful use of alkyne-functionalized molecules in creating chemosensors for a variety of analytes, particularly heavy metal ions, which are significant environmental pollutants.

For example, a rhodamine-alkyne conjugate was developed for the selective and reversible detection of Au³⁺ ions. researchgate.net This sensor exhibited a significant "turn-on" fluorescence response and a low detection limit of 10.5 nM. researchgate.net The stoichiometry of the sensor-analyte interaction was determined to be 1:1. researchgate.net In another study, a metal-organic framework (MOF) functionalized with alkyne groups was used as a "turn-off" fluorescent sensor for Cu⁺ and Pd²⁺ ions in an aqueous medium, achieving detection limits of 53 nM and 71 nM, respectively. researchgate.net The quenching of fluorescence was attributed to Förster Resonance Energy Transfer (FRET) between the alkyne's π-bonds and the d-orbitals of the metal ions. researchgate.net

The versatility of alkyne functionalization is further highlighted by the development of chemosensors for other metal ions. A fluorescent sensor for Hg²⁺ was created by grafting an alkyne-functionalized fluoroionophore onto mesoporous silica (SBA-15), resulting in a detection limit of 2.0 × 10⁻⁸ M. acs.org Similarly, a purine (B94841) Schiff base derivative was used to create a "turn-on" fluorescent sensor for Al³⁺ with a detection limit of 588 nmol/L. sioc-journal.cn

The following interactive data tables summarize the performance of various chemosensors developed through the functionalization of surfaces with alkyne-containing molecules.

Table 1: Performance of Alkyne-Functionalized Fluorescent Chemosensors for Metal Ion Detection

AnalyteSensor DescriptionDetection PrincipleLimit of Detection (LOD)Selectivity
Au³⁺Rhodamine-alkyne conjugateTurn-on Fluorescence10.5 nMHigh selectivity over other metal ions
Cu⁺Alkyne-functionalized Zn(II)-based MOFTurn-off Fluorescence (FRET)53 nMHigh selectivity
Pd²⁺Alkyne-functionalized Zn(II)-based MOFTurn-off Fluorescence (FRET)71 nMHigh selectivity
Hg²⁺Alkyne-functionalized fluoroionophore on SBA-15Fluorescence Enhancement20 nMImproved selectivity over solution-phase sensor
Al³⁺Purine Schiff base with alkyne groupTurn-on Fluorescence588 nMHigh selectivity
Cu²⁺ / Fe³⁺AIE dotsTurn-off Fluorescence107 nM / 120 nMHigh selectivity
Hg²⁺ / Ag⁺Tetraphenylethene-based probeTurn-off Fluorescence0.183 µg/mL / 0.238 µg/mLHigh selectivity

Table 2: Performance of Alkyne-Functionalized Electrochemical Chemosensors

AnalyteSensor DescriptionFunctionalization MethodLimit of Detection (LOD)
ExosomesAptasensor with azide-labeled DNACopper(I)-catalyzed click chemistryNot specified in abstract
Cancer CellsAlkyne functionalized folic acid on cellulose (B213188) paperNot specified in abstractNot specified in abstract

These findings underscore the significant potential of utilizing the terminal alkyne group, such as the one present in this compound, for the covalent functionalization of sensor surfaces. This approach enables the creation of robust, sensitive, and selective chemosensors for a wide range of important analytes.

Environmental Fate and Degradation Pathways of Non 1 Yn 3 One

Biodegradation Studies

Biodegradation involves the breakdown of organic compounds by microorganisms. The efficiency of this process depends on the chemical structure of the compound and the presence of suitable microbial populations and environmental conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of organic compounds is typically more rapid and complete. slideshare.net For compounds containing hydrocarbon chains, such as the nonyl group in Non-1-yn-3-one, microorganisms often initiate degradation through oxidation. frontiersin.org The terminal alkyne and ketone functionalities introduce polarity, which might increase its bioavailability to certain microbes compared to a simple alkane. The degradation of ketones can proceed via pathways like Baeyer-Villiger oxidation, where monooxygenases insert an oxygen atom adjacent to the carbonyl group, leading to an ester that can be further hydrolyzed. acs.orgresearchgate.net Unsaturated ketones can also be subject to microbial reduction of the carbon-carbon double or triple bond. acs.org

Anaerobic Degradation: In anaerobic environments, which lack oxygen, different microbial consortia and metabolic strategies are employed for degradation. slideshare.net The degradation of hydrocarbons under these conditions is generally slower. frontiersin.org For some unsaturated hydrocarbons, anaerobic degradation can be initiated by the addition of the molecule to fumarate, a common intermediate in anaerobic metabolism. nih.govcore.ac.uk While this has been observed for various hydrocarbons, its applicability to an alkynone like this compound would require specific investigation. The presence of the ketone group might offer an alternative site for initial microbial attack.

Data on the degradation rates of this compound in different environmental matrices is not currently available to construct a detailed data table.

Detailed research identifying the specific microbial degradation pathways and resulting metabolites for this compound is not documented. Based on the degradation of similar structures, several hypothetical pathways can be proposed:

Reduction of the Ketone: The ketone group could be microbially reduced to a secondary alcohol, forming Non-1-yn-3-ol.

Hydration of the Alkyne: The triple bond could be hydrated to form a ketone, which in this case would lead to a diketone (Nonane-1,3-dione) after tautomerization, or an enol.

Oxidation: As mentioned, Baeyer-Villiger oxidation could cleave the carbon chain, producing an ester and a carboxylic acid after hydrolysis. acs.org

Chain Shortening: The alkyl chain could be shortened via β-oxidation, a common pathway for fatty acid degradation, after initial oxidation of the terminal methyl group.

The formation of ketones as byproducts of alkane degradation or alcohol dehydrogenation by various bacteria has been noted in other contexts. mdpi.com Fungi, such as Beauveria bassiana, have been shown to metabolize unsaturated ketones, initially reducing the double bond and then proceeding with Baeyer-Villiger type degradation. acs.org

A definitive list of metabolites for this compound cannot be provided without experimental data.

Standardized tests for ready and inherent biodegradability provide an indication of a chemical's potential to persist in the environment.

Ready Biodegradability: Tests for ready biodegradability (e.g., OECD 301 series) use stringent conditions with a low density of microorganisms. nih.gov A compound that passes these tests is expected to undergo rapid and ultimate degradation in a variety of aerobic environments. eurofins.com

Inherent Biodegradability: Tests for inherent biodegradability (e.g., OECD 302 series) are less stringent, using a higher concentration of microorganisms and a longer incubation time. eurofins.com A positive result suggests that the compound has the potential to biodegrade, although it may require adaptation of the microbial community and may not be readily biodegradable. epa.gov

There are no published results from ready or inherent biodegradability tests specifically for this compound. To classify the compound, these standardized tests would need to be performed.

Table 1: General Interpretation of Biodegradability Test Results

Test Type Pass Criteria Example (OECD 301) Interpretation of a "Pass" Result
Ready Biodegradability >60% ThOD/ThCO₂ in a 10-day window within a 28-day period Expected to degrade rapidly and completely in the environment.
Inherent Biodegradability >70% degradation in 28 days (OECD 302B) Has the potential to biodegrade; not expected to persist indefinitely.

This table provides a general framework for interpreting standardized biodegradability tests; specific data for this compound is unavailable.

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. dergipark.org.tr

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is pH-dependent. Ketones and isolated alkynes are generally stable to hydrolysis under environmentally relevant pH conditions (typically pH 4-9). The presence of the triple bond adjacent to the ketone in this compound could potentially influence the reactivity of the carbonyl group, but significant hydrolysis under neutral conditions is not expected. Some activated ketones or those with excellent leaving groups can undergo hydrolysis, but the structure of this compound does not suggest high susceptibility. researchgate.net

Accelerated hydrolysis studies, conducted at high temperatures and extreme pH values, would be required to determine the hydrolysis rate constants and half-lives for this compound. Without such experimental data, it is presumed to be hydrolytically stable.

Table 2: Predicted Hydrolytic Stability of Functional Groups in this compound

Functional Group General Hydrolytic Stability at pH 4-9
Ketone Generally stable
Terminal Alkyne Generally stable

This table is based on general chemical principles, not on specific experimental data for this compound.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. pjoes.com This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. pjoes.comresearchgate.net

The potential for photolytic degradation depends on the ability of the compound to absorb light in the solar spectrum (wavelengths > 290 nm). The carbonyl group (C=O) in ketones can absorb UV radiation, which can lead to its excitation and subsequent chemical reactions, such as cleavage of adjacent carbon-carbon bonds (Norrish Type I and Type II reactions). The conjugation of the alkyne with the ketone may shift the absorption maximum to longer wavelengths, potentially increasing its susceptibility to photolysis by sunlight. The efficiency of photolysis can be affected by the presence of other substances in the water or soil that can act as photosensitizers or quenchers. medcraveonline.com

Direct photolysis experiments in aqueous and solid phases are necessary to quantify the environmental half-life of this compound due to this degradation pathway.

Oxidation Pathways and Mechanisms

The degradation of this compound in the environment is expected to proceed through several oxidative pathways, involving both abiotic and biotic mechanisms. The presence of both a reactive triple bond and a ketone group makes the molecule susceptible to various transformations.

Abiotic Oxidation:

Ozonolysis: In the atmosphere or in water containing ozone, the carbon-carbon triple bond of this compound is susceptible to oxidative cleavage. byjus.com This reaction breaks the molecule at the alkyne position, typically yielding carboxylic acids after workup in the presence of water. For this compound, this would result in the formation of heptanoic acid and a two-carbon fragment that would be further oxidized. byjus.comaakash.ac.in

Hydroxyl Radical (•OH) Reaction: In the atmosphere, photochemically generated hydroxyl radicals are a primary sink for organic compounds. These highly reactive species can attack the triple bond, initiating a series of reactions that can lead to the formation of various oxygenated products or complete mineralization.

Oxidation by Permanganate (B83412): While less common as a widespread environmental oxidant, reactions with strong oxidizing agents like potassium permanganate illustrate potential transformation pathways. Under strong oxidative conditions, alkynes are cleaved to form carboxylic acids. libretexts.org Under milder, neutral conditions, the reaction can yield vicinal dicarbonyl compounds, such as a diketone. aakash.ac.inlibretexts.org

Biotic Oxidation (Biodegradation): Microbial degradation is a significant pathway for the breakdown of organic compounds in soil and water. nih.gov Soil microorganisms are known to utilize ketones and alkynes as growth substrates. nih.goveolss.net

Ketone Degradation: A likely pathway for the microbial degradation of the ketone portion of the molecule is analogous to the Baeyer-Villiger oxidation. nih.gov In this process, monooxygenase enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester (in this case, likely a heptyl ethanoate). This ester can then be readily hydrolyzed by microbial esterases into an alcohol (heptan-1-ol) and acetic acid, which are common metabolites in central metabolism. eolss.net

Alkyne Degradation: The terminal alkyne can undergo microbial hydration, catalyzed by enzymes, to form an aldehyde. eolss.net This aldehyde is then rapidly oxidized to a carboxylic acid.

These pathways suggest that this compound is unlikely to persist long in biologically active environments, being broken down into smaller, more readily biodegradable substances.

Table 1: Potential Oxidation Pathways of this compound and Their Products

Pathway Oxidant/Process Primary Intermediate(s) Final Product(s) (Post-Cleavage)
Abiotic Ozonolysis Ozone (O₃), followed by H₂O Ozonide Heptanoic acid, Acetic acid
Abiotic Permanganate Oxidation (Strong) KMnO₄ (basic, hot) - Heptanoic acid, Carbon dioxide
Abiotic Permanganate Oxidation (Gentle) KMnO₄ (neutral) Nonane-1,2,3-trione -
Biotic Ketone Oxidation Microbial Monooxygenases Heptyl ethanoate Heptan-1-ol, Acetic acid
Biotic Alkyne Hydration/Oxidation Microbial Enzymes 3-oxononanal 3-oxononanoic acid

Environmental Mobility and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties in conjunction with the characteristics of the environmental compartment (e.g., soil type, water content). trentu.caenviro.wiki Key processes influencing its distribution include adsorption to soil particles, leaching through the soil column with water, and volatilization into the atmosphere. mdpi.com

Adsorption, Desorption, and Leaching Studies in Soil

Specific experimental studies on the soil mobility of this compound are not available. However, its behavior can be predicted based on its structure. As a nine-carbon molecule with a polar ketone group, this compound is expected to be a moderately polar organic compound. cabidigitallibrary.orgnih.gov

Adsorption and Desorption: Adsorption to soil is a key process that reduces a chemical's mobility and bioavailability. mdpi.com The primary mechanism for the adsorption of organic compounds like this compound is partitioning into soil organic matter (SOM). mdpi.com The nonpolar hexyl chain of the molecule will interact with the hydrophobic components of SOM, while the polar ketone group can form hydrogen bonds with polar functional groups within the organic matter. nih.gov

In soils with low SOM content, adsorption to mineral surfaces, such as clays, can become more significant. cabidigitallibrary.org The extent of adsorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org Given its structure, this compound is estimated to have a low to moderate Koc value, suggesting it will be mobile in many soil types. Desorption is the reverse process, where the compound is released from soil particles back into the soil solution. For moderately adsorbed compounds, this process can be significant, allowing the chemical to be transported further.

Leaching: Leaching is the downward movement of chemicals through the soil profile with infiltrating water. researchgate.netmdpi.com A compound's potential for leaching is inversely related to its adsorption; weakly adsorbed compounds are more prone to leaching. cabidigitallibrary.org Due to its expected moderate polarity and water solubility, this compound has the potential to leach from the soil surface towards groundwater. This potential is highest in soils with low organic matter and high sand content (i.e., low clay content), which have fewer binding sites and higher water permeability. cabidigitallibrary.orgresearchgate.net Conversely, in soils rich in organic matter or clay, movement will be more restricted. mdpi.com

Table 2: Predicted Influence of Soil Properties on the Mobility of this compound

Soil Property Effect on Adsorption Effect on Leaching Potential Rationale
High Organic Matter (%) Increase Decrease More partitioning sites for hydrophobic and polar interactions. mdpi.com
High Clay Content (%) Increase Decrease Increased surface area and potential for polar interactions. mdpi.com
High Sand Content (%) Decrease Increase Low surface area and low water holding capacity lead to rapid percolation. cabidigitallibrary.org
Acidic pH Slight Decrease Slight Increase Protonation of mineral surfaces may reduce some polar interactions.
High Water Infiltration No direct effect Increase Increased water flow provides a greater driving force for transport. researchgate.net

Volatilization Potential

Volatilization is the transfer of a chemical from soil or water into the air. This process is primarily controlled by the compound's vapor pressure and its Henry's Law Constant (HLC). oup.comusda.gov The HLC describes the partitioning of a chemical between air and water at equilibrium. oup.com

This compound, with a molecular weight of 138.21 g/mol and a ketone functional group, is expected to have a relatively low vapor pressure and a low Henry's Law Constant. Ketones and other polar organic compounds tend to be more soluble in water and thus prefer to remain in the aqueous phase rather than partition into the air. oup.comacs.orgusgs.gov Studies on other ketones show they possess low HLC values. researchgate.net Therefore, volatilization from moist soil or surface water is not expected to be a major environmental dissipation pathway for this compound. cdc.gov While some volatilization may occur from dry soil surfaces, it is likely to be significantly less important than degradation and leaching processes. usda.gov

Table 3: Estimated Physicochemical Properties and Volatilization Potential of this compound

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Estimated Henry's Law Constant (atm·m³/mol) Predicted Volatilization Potential
This compound C₉H₁₄O 138.21 ~185-195 Low (<< 10⁻⁴) Low
Acetone C₃H₆O 58.08 56 3.8 x 10⁻⁵ Low to Moderate
2-Butanone C₄H₈O 72.11 80 1.2 x 10⁻⁴ Low to Moderate
2-Heptanone C₇H₁₄O 114.19 151 3.5 x 10⁻⁴ Low

Advanced Analytical Method Development for Non 1 Yn 3 One

Chromatographic Techniques

Chromatography is a powerful analytical method used to separate, identify, and quantify components in a mixture. labtech.tn For Non-1-yn-3-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of analytical chemistry, enabling the separation of a wide array of compounds. labtech.tn Method development in HPLC is a systematic process that begins with understanding the physicochemical properties of the analyte, such as polarity and solubility. gyanvihar.org For this compound, developing a reliable HPLC method involves careful selection of the stationary and mobile phases, as well as the detection method.

The separation in HPLC is achieved through the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). labtech.tn The choice of these two phases is critical for achieving good resolution and peak shape.

For a compound like this compound, which possesses both a polar ketone group and a nonpolar alkyne tail, reversed-phase HPLC is often the method of choice. In reversed-phase HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. libretexts.org

Stationary Phase Selection:

The most common stationary phases for reversed-phase HPLC are silica-based particles that have been chemically modified with nonpolar functional groups, such as C18 (octadecylsilane) or C8 (octylsilane). libretexts.org The choice between these depends on the desired retention and selectivity. A C18 column generally provides greater retention for nonpolar compounds due to its longer alkyl chain. For optimizing the separation of this compound, a systematic evaluation of different stationary phases may be necessary.

Mobile Phase Optimization:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com The composition of the mobile phase is a critical parameter that influences the retention time and resolution of the analyte. mastelf.com

Solvent Composition: The ratio of the organic solvent to water determines the polarity of the mobile phase. Increasing the percentage of the organic modifier will decrease the retention time of this compound. The optimization process often involves running a series of experiments with varying solvent ratios to find the optimal balance between resolution and analysis time. mastelf.com Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution methods can be employed. pharmtech.com Gradient elution is particularly useful for samples containing compounds with a wide range of polarities. pharmtech.com

pH Control: The pH of the mobile phase can be crucial, especially if the analyte has ionizable functional groups. gyanvihar.org While this compound itself is not strongly acidic or basic, controlling the pH can help to suppress the ionization of any potential impurities and ensure consistent peak shapes. Buffers may be added to the mobile phase to maintain a constant pH. phenomenex.com

Interactive Data Table: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A WaterWater with 0.1% Formic AcidWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B in 15 min40-80% B in 10 min20-90% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Temperature 30 °C35 °C25 °C
Detection UV at 220 nmMS (ESI+)UV at 210 nm

The choice of detector is based on the chemical properties of the analyte and the required sensitivity of the analysis. asianjpr.com

UV Detection: Ultraviolet (UV) detection is a common and robust detection method in HPLC. thermofisher.com It is suitable for compounds that contain a chromophore, a part of the molecule that absorbs UV light. The carbonyl group in this compound is expected to have a UV absorbance, likely in the lower UV range. A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. asianjpr.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. alphalyse.com MS detects compounds based on their mass-to-charge ratio (m/z), offering a high degree of certainty in compound identification. alphalyse.com This is especially valuable when analyzing complex matrices or when trace-level quantification is required. For this compound, electrospray ionization (ESI) would likely be a suitable ionization technique. LC-MS can also be used in tandem (MS/MS) to further enhance selectivity and provide structural information. researchgate.net A multi-detector approach, combining UV and MS, can provide comprehensive data, ensuring that no analytes are missed. thermofisher.comsigmaaldrich.com

Gas Chromatography (GC) for Volatile this compound and its Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. emerson.com Given the structure of this compound, it is likely to be sufficiently volatile for GC analysis.

The core components of a GC system include a sample handling system, a temperature-controlled oven containing the chromatographic column, and a detector. emerson.com The separation is achieved as the sample is carried by an inert carrier gas (the mobile phase) through the column (the stationary phase).

For the analysis of ketones like this compound, a nonpolar or moderately polar stationary phase is often used. The choice of column will depend on the specific requirements of the separation. In some cases, derivatization of the ketone to a more volatile or more easily detectable compound may be beneficial. researchgate.net For instance, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can create oxime derivatives that are amenable to highly sensitive detection by electron capture detection (ECD) or mass spectrometry. researchgate.net

When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for the definitive identification of volatile compounds by comparing their mass spectra with library data. nih.govjrmds.in

Interactive Data Table: GC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2 (Derivatized)
Column DB-5, 30 m x 0.25 mm, 0.25 µmDB-WAX, 30 m x 0.25 mm, 0.25 µm
Carrier Gas HeliumHelium
Inlet Temperature 250 °C260 °C
Oven Program 50 °C (2 min), ramp to 250 °C at 10 °C/min60 °C (1 min), ramp to 240 °C at 8 °C/min
Detector FIDMS (EI)
Detector Temperature 280 °CN/A (MS Transfer Line at 250 °C)

Spectrophotometric Methods

Spectrophotometric methods measure the absorption of light by a substance at a specific wavelength. eopcw.com

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a simple, fast, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. chromedia.orgsmacgigworld.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

For the quantitative analysis of this compound, a solution of the compound is prepared in a suitable solvent that is transparent in the UV region of interest. The UV spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). The presence of the carbonyl chromophore in this compound suggests it will absorb UV radiation. jocpr.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. upi.edu

Method Validation Parameters

Method validation is a critical process that confirms an analytical procedure is suitable for its intended use. Key parameters are assessed to demonstrate the method's performance. For a compound like this compound, these parameters would be evaluated using a developed analytical method, such as HPLC with UV detection following DNPH derivatization.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

These values are crucial for trace analysis. They are typically determined by analyzing a series of diluted solutions of the analyte and are often calculated based on the standard deviation of the response and the slope of the calibration curve. For carbonyl compounds analyzed by HPLC-UV after DNPH derivatization, detection limits in the low microgram-per-liter (µg/L) range are achievable.

Table 1: Example LOD and LOQ for Various Ketones using HPLC-DNPH Methods This table presents typical values for related ketone compounds, demonstrating the performance expected from a validated method applicable to this compound.

CompoundMethodLODLOQSource
AcetoneHPLC-UV0.03 µM0.08 µM researchgate.net
2,3-ButanedioneHPLC-DAD10 µg/L- researchgate.net
CyclopentanoneHPLC-DAD20 µg/L- researchgate.net
CyclohexanoneHPLC-UV0.007 mg/L0.024 mg/L embrapa.br

Linearity and Range

Linearity demonstrates the ability of the analytical method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Linearity is assessed by preparing a series of standards of known concentrations and plotting the analytical response versus the concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression. For a method to be considered linear, the r² value should ideally be ≥ 0.99.

Table 2: Example Linearity Data for Ketones using Chromatographic Methods This table illustrates typical linearity parameters for ketones, which would be analogous to those established for this compound.

CompoundAnalytical MethodLinear RangeCorrelation Coefficient (r²)Source
AcetoneHPLC-UV0.1–200 µM> 0.99 researchgate.net
CyclohexanoneHPLC-UV0.024–0.500 mg/L0.9999 embrapa.br
AcetophenoneHPLC-DAD0.05-2.0 mg/L0.999 researchgate.net

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage of the analyte recovered is a measure of the method's accuracy.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Example Accuracy (Recovery) and Precision (RSD) Data for Ketones This data for related ketones demonstrates the expected performance criteria for a validated this compound analytical method.

CompoundMatrixAccuracy (% Recovery)Precision (% RSD)Source
AcetoneWastewater87–108%- researchgate.net
AcetophenoneCachaça94%3.55% researchgate.net
CyclopentanoneCachaça96%6.93% researchgate.net
2,3-ButanedioneCachaça92%2.51% researchgate.net

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by slightly varying parameters such as the mobile phase composition, pH, column temperature, and flow rate. embrapa.br

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, or different instruments.

A robust method for this compound analysis would show no significant changes in results (e.g., retention time, peak area) when minor adjustments are made to the method parameters, ensuring its transferability and reliability in different settings. embrapa.br

Sample Preparation Strategies for Complex Matrices

Analyzing this compound in complex matrices like environmental water, soil, or biological fluids requires effective sample preparation to remove interferences and concentrate the analyte. solubilityofthings.comacs.org The choice of strategy depends on the analyte's properties and the matrix composition.

For carbonyl compounds, a common and highly effective strategy is derivatization with DNPH. embrapa.brepa.gov This not only prepares the analyte for UV detection but can also be integrated with the extraction step. For aqueous samples, the sample can be passed through a solid-phase extraction (SPE) cartridge coated with acidified DNPH. The carbonyls react on the cartridge, which is then washed to remove interferences and eluted with a solvent like acetonitrile. epa.gov This technique, known as "on-line derivatization," is efficient for isolating and concentrating analytes from dilute samples.

For solid or semi-solid matrices, a solvent extraction (e.g., with methylene (B1212753) chloride or acetonitrile) may be required first, followed by derivatization of the extract. epa.gov The resulting solution of DNPH derivatives can then be further cleaned up using SPE before HPLC analysis. These strategies are crucial for achieving the low detection limits required for environmental and toxicological monitoring. nih.govnih.gov

Biological Interactions and Mechanistic Insights of Non 1 Yn 3 One in Vitro/in Vivo Research Focus

Structure-Activity Relationship Studies

The biological activity of alkynones, including Non-1-yn-3-one, is intricately linked to their chemical structure, particularly the presence and positioning of the terminal alkyne and ketone functional groups.

The terminal alkyne (–C≡CH) and the ketone (–C=O) groups are highly reactive and play a crucial role in the biological activities of compounds like this compound. ontosight.ai The alkyne group can participate in various chemical reactions, including cycloadditions and metal-catalyzed cross-coupling reactions. ontosight.aiunige.ch Similarly, the ketone group is reactive and can undergo nucleophilic addition and reduction. ontosight.ai These functional groups make alkynones valuable intermediates in the synthesis of more complex molecules. ontosight.ai

Research on long-chain polyacetylenic compounds from marine sponges has highlighted the significance of the terminal functional group in determining cytotoxicity. For instance, a study on halicynones A and B, which are related to this compound, revealed that the oxidation of a terminal propargylic alcohol to a conjugated acetylenic ketone, creating a 1-yn-3-one moiety, resulted in the loss of antitumor activity against the HCT-116 human colon tumor cell line. nih.gov This suggests that the 1-yn-3-one structure, as seen in this compound, may be less cytotoxic compared to its corresponding alcohol form. nih.gov The high reactivity of the alkyne group is further underscored by its use in "click chemistry" reactions to create complex metal-containing compounds with potential antibacterial properties. nih.gov

The reactivity of the ketone group is also a key determinant of biological interactions. For example, in the synthesis of 1,3-diketones from alkynones, the ketone group is a primary site of reaction. researchgate.net Furthermore, the presence of a ketone group in certain aromatic compounds has been shown to be critical for their two-photon absorption properties, which has applications in photopolymerization. unige.ch

Comparative studies between alkynols (containing an alcohol group) and alkynones (containing a ketone group) have provided significant insights into their structure-activity relationships. A pivotal study demonstrated that while the alkynol pellynol A, which possesses a 1-yn-3-ol terminus, exhibited potent antitumor activity, the corresponding 1-yn-3-one, halicynone A, was inactive. nih.gov This finding strongly indicates that the terminal 1-yn-3-ol functional group is critical for mediating cytotoxic activity in this class of molecules. nih.gov

The conversion of alkynols to alkynones can be achieved through biocatalytic reduction, a process that is gaining traction for its stereospecificity and use of biodegradable catalysts. georgiasouthern.edu This method allows for the synthesis of specific enantiomers of homopropargyl alcohols, which are valuable pharmaceutical intermediates. georgiasouthern.edu

Table 1: Comparative Cytotoxicity of a 1-yn-3-ol vs. a 1-yn-3-one

CompoundTerminal Functional GroupCytotoxicity (IC50 against HCT-116)
Pellynol A1-yn-3-ol0.026 µg/mL
Halicynone A1-yn-3-oneInactive

Data sourced from a study on long-chain acetylenic compounds from the marine sponge Haliclona sp. nih.gov

In Vitro Mechanistic Studies

Understanding the mechanisms through which this compound interacts with biological systems at a cellular and molecular level is crucial for elucidating its potential effects.

Reactive oxygen species (ROS) are molecules such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals that are natural byproducts of oxygen metabolism. explorationpub.com They play a significant role in cell signaling and homeostasis. explorationpub.com An imbalance in ROS production and elimination can lead to oxidative stress, which is implicated in various chronic diseases. aginganddisease.org

The Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. aginganddisease.orgnih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. nih.gov However, in the presence of oxidative or electrophilic stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of protective genes. nih.govfrontiersin.org

The activation of the Nrf2 pathway can have both beneficial and detrimental effects. While it provides cytoprotection against oxidative stress, persistent activation of Nrf2 has been observed in many cancers, contributing to tumor progression and resistance to therapy. ijbs.com

Compounds with electrophilic properties, which could include alkynones like this compound due to the reactivity of the alkyne and ketone groups, have the potential to modulate the Nrf2 pathway. This modulation can lead to changes in the cellular redox state and the production of ROS. explorationpub.comnih.gov For instance, some compounds can activate the Nrf2 pathway to reduce ROS production and exert anti-inflammatory effects. frontiersin.org

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are important mediators of inflammation. jpp.krakow.plfrontiersin.org There are at least two major isoforms of this enzyme, COX-1 and COX-2. jpp.krakow.pl COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is often induced during inflammation. frontiersin.org A third variant, COX-3, has also been identified and is a splice variant of the COX-1 gene. pnas.org

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes. jpp.krakow.plnih.gov The inhibition can be either reversible or irreversible, depending on the specific drug. jpp.krakow.pl For example, aspirin (B1665792) irreversibly inhibits COX by acetylating a serine residue in the active site, while drugs like ibuprofen (B1674241) compete with the substrate, arachidonic acid. jpp.krakow.plnih.gov

Given the anti-inflammatory potential of some alkynone-related compounds, it is plausible that this compound could interact with and potentially inhibit COX enzymes. The reactive nature of its functional groups could allow it to bind to the active site of the enzyme, thereby blocking the synthesis of prostaglandins. Studies on other compounds have shown that they can inhibit COX-II by blocking its peroxidase activity or by interacting with the membrane-binding region of COX-I. mdpi.com

Table 2: Examples of COX Inhibition by Various Compounds

Compound/DrugTarget COX Isoform(s)Mechanism of Inhibition
AspirinCOX-1 and COX-2Irreversible acetylation of active site serine
IbuprofenCOX-1 and COX-2Competitive, reversible inhibition
NaproxenCOX-1 and COX-2Time-dependent, non-covalent inhibition
AcetaminophenPrimarily COX-3Selective inhibition

Information compiled from various studies on COX inhibition. jpp.krakow.plpnas.orgnih.gov

The interaction of small molecules with proteins and other biomolecules is fundamental to their biological effects. beilstein-journals.org These interactions are highly specific and depend on the three-dimensional structures of both the small molecule and the protein. beilstein-journals.orgnih.gov

The reactive functional groups of this compound make it a candidate for interacting with a variety of proteins. The alkyne group, for instance, can be activated by metal catalysts to react with nucleophiles, including those found in proteins. acs.org The ketone group can also participate in reactions with biological molecules. ontosight.ai

The study of protein-protein interactions (PPIs) and the interaction of small molecules with proteins is a rapidly advancing field, with techniques like mass spectrometry and various biophysical methods being employed. beilstein-journals.orgresearchgate.net These studies can reveal the specific binding partners of a molecule and provide insights into its mechanism of action. For example, some cytotoxic compounds containing alkynylcarbinol motifs have been found to be bioactivated by specific enzymes, leading to their cytotoxic effects. researchgate.net

The interaction of small molecules with proteins can be influenced by factors such as the cellular environment, which is crowded with other macromolecules. acs.org This crowded environment can affect protein stability and binding affinities. acs.org

Protein and Biomolecule Interaction Studies

Bioorthogonal Labeling of Proteins and Peptides

The chemical structure of this compound, specifically its terminal alkyne group, renders it a suitable substrate for bioorthogonal chemistry. ontosight.ai This field of chemistry involves reactions that can occur in complex biological environments, such as within living cells, without interfering with native biochemical processes. mpg.de The alkyne functional group is a key "handle" for these reactions, most notably in azide-alkyne cycloadditions, often referred to as "click chemistry". mpg.de

In the context of protein and peptide labeling, this compound can be used as a probe. acs.org The process typically involves two steps: first, a biomolecule of interest is metabolically or enzymatically engineered to incorporate an azide (B81097) group. acs.orgbiorxiv.org Second, the alkyne-containing probe, in this case, a derivative of this compound, is introduced. It reacts selectively and covalently with the azide-modified biomolecule. acs.org Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful for live-cell imaging as it does not require a cytotoxic copper catalyst. nih.gov This reaction, which proceeds rapidly, allows for the site-specific attachment of reporter molecules, such as fluorophores, to proteins and peptides for visualization and tracking. biorxiv.orgnih.gov This technique has been successfully used for labeling cell surface proteins and even for multiplex labeling of different proteins using orthogonal reaction pairs. nih.gov The compact nature of the alkyne tag is advantageous as it is less likely to disrupt the protein's native structure and function compared to larger fluorescent protein tags. nih.gov

Molecular Docking and Simulation Studies of Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein receptor. frontiersin.org This in silico method is crucial for understanding potential binding interactions at the molecular level. plos.org For this compound, docking studies would analyze how its ketone (C=O) and alkyne (C≡CH) functional groups, along with its hydrocarbon chain, fit into a protein's binding pocket. ontosight.ai The primary goal is to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. researchgate.net A more negative score generally indicates a stronger, more favorable binding interaction. frontiersin.org

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational behavior of the ligand-protein complex over time, typically on the nanosecond scale. frontiersin.orgplos.org MD simulations provide insights into the dynamic nature of the binding, assessing the structural integrity of the complex under simulated physiological conditions. tanaffosjournal.ir Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein to determine stability and the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. plos.org These computational studies are instrumental in identifying key amino acid residues involved in the binding and in predicting a compound's potential as an inhibitor or modulator of a specific protein target before undertaking more resource-intensive experimental assays. tanaffosjournal.ir

Table 1: Representative Data for Molecular Docking and Simulation of this compound This table presents hypothetical data to illustrate the typical results from such a study.

ParameterDescriptionIllustrative Value
Target ProteinThe specific enzyme or receptor being studied (e.g., a kinase, protease).Protein Kinase B (Akt1)
Docking ScorePredicted binding affinity of the ligand to the protein's active site.-7.5 kcal/mol
Key Interacting ResiduesAmino acids in the binding pocket forming significant non-covalent bonds.Lys-179, Glu-228, Leu-264
Types of InteractionsSpecific non-covalent bonds stabilizing the complex.Hydrogen bond with Lys-179 (via ketone), Hydrophobic interactions with Leu-264
MD Simulation TimeThe duration of the simulation to assess stability.100 ns
Protein RMSDRoot-Mean-Square Deviation of the protein's backbone, indicating structural stability.~2.1 Å
Ligand RMSDRoot-Mean-Square Deviation of the ligand, indicating its stability within the binding pocket.~1.5 Å

In Vivo Mechanistic Studies (Animal Models/Cellular Systems)

Evaluation of Biological Activities in Relevant Models (e.g., antimicrobial, anticancer)

The presence of an enone functional group within the broader class of compounds to which this compound belongs suggests potential for significant biological activity. d-nb.info Research into structurally related molecules, particularly those containing alkyne functionalities, has demonstrated promising antimicrobial and anticancer properties. ontosight.aismolecule.com For instance, derivatives of chalcones, which also contain an enone system, are known to serve as precursors for heterocyclic compounds with demonstrated cytotoxicity against cancer cell lines. d-nb.info

In the context of anticancer research, compounds featuring an alkyne group have been investigated for their efficacy. Studies on 1,2,3-triazole-containing compounds, which can be synthesized from alkynes via click chemistry, have shown potent activity against lung cancer (A549) cells. nih.gov Similarly, certain phthalazine (B143731) derivatives bearing a propargyl (a three-carbon alkyne) side chain have exhibited significant antitumor activity in in-vitro assays. researchgate.net These findings suggest that this compound could serve as a valuable scaffold or intermediate for developing novel therapeutic agents. Its biological effects would be evaluated in cellular models, such as cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer), by determining its half-maximal inhibitory concentration (IC₅₀) to quantify its cytotoxic potency. d-nb.info

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of ynones is a well-established field, yet there is considerable room for improvement, particularly in the context of green chemistry and efficiency. Traditional methods often rely on stoichiometric reagents and harsh conditions. nih.gov Future research should focus on developing novel, more sustainable synthetic pathways to Non-1-yn-3-one.

Key research areas include:

Alternative Carbonyl Sources: Moving beyond traditional acyl chlorides, which can be moisture-sensitive, research into using carboxylic acids or even aldehydes directly would be highly beneficial. rsc.orgacs.org Recent advances in the carbonylative cross-coupling of aryl halides and terminal alkynes using sustainable C1 sources like oxalic acid could be adapted for the synthesis of aliphatic ynones like this compound. rsc.org

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. This is particularly relevant for potentially energetic compounds or reactions that are highly exothermic.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalytic SystemPrecursorsAdvantagesResearch Gap
Pd/Cu Sonogashira Coupling Heptanoyl chloride + Ethyne (B1235809)High yields, well-establishedUse of expensive metals, phosphine (B1218219) ligand sensitivity
Nickel-Catalyzed Carbonylation 1-Iodohexane + Ethyne + CO sourceUse of cheaper metal catalystRequires handling of toxic CO gas or surrogate
Gold-Catalyzed Oxidation Heptanal + Terminal AlkyneMild conditions, direct use of aldehydesHigh cost of gold catalyst
Metal-Free Oxidative Alkynylation Heptanal + Hypervalent Iodine ReagentAvoids transition metal contaminationStoichiometric use of iodine reagents

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its reactivity and designing applications. The integration of advanced spectroscopic techniques with high-level computational chemistry offers a powerful approach to gain this insight.

Future research should focus on:

Operando Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions involving this compound in real-time. This can provide invaluable data on transient intermediates and transition states, helping to elucidate complex reaction mechanisms.

Computational Modeling (DFT): Employing Density Functional Theory (DFT) to model reaction pathways, such as Michael additions or cycloadditions. rsc.orgrsc.org Such studies can predict regioselectivity and stereoselectivity, calculate activation barriers, and assist in the rational design of catalysts and reaction conditions. chemrxiv.orgwhiterose.ac.uk For instance, DFT calculations can clarify the preference for nucleophilic attack at the β-alkynyl carbon versus the carbonyl carbon.

Correlated Spectroscopic and Theoretical Data: A synergistic approach where experimental spectroscopic data (NMR, UV-Vis, etc.) is used to validate and refine computational models. rsc.org This integrated strategy can provide a highly detailed picture of the molecule's frontier molecular orbitals (HOMO/LUMO), which govern its reactivity as both an electrophile and a dienophile.

Development of Multifunctional Derivatives for Targeted Applications

The dual functionality of this compound—a reactive alkyne and a versatile ketone—makes it an excellent scaffold for developing multifunctional derivatives. The alkyne moiety can participate in reactions like click chemistry (cycloadditions), while the ketone can be transformed into a wide range of other functional groups. nih.govnih.gov

Promising avenues for derivatization include:

Bioorthogonal Probes: Incorporating this compound into larger molecules to serve as a reactive probe. The terminal alkyne can be used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) to tag and visualize biological macromolecules.

Covalent Inhibitors: The electrophilic nature of the conjugated system makes it a potential "warhead" for targeted covalent inhibition of enzymes. acs.org Derivatives could be designed to bind specifically to the active site of a target protein, where a nearby nucleophilic residue (like cysteine) would form an irreversible covalent bond, leading to potent and durable inhibition. cam.ac.uknih.gov

Polymer and Materials Science: Using this compound as a monomer or cross-linking agent in polymer synthesis. The rigidity of the alkyne and the polarity of the ketone could impart unique thermal and mechanical properties to the resulting materials.

Comprehensive Environmental Impact Assessment Methodologies

As with any chemical intended for broader use, a thorough assessment of its environmental impact is essential. As an α,β-unsaturated carbonyl compound, this compound belongs to a class of molecules known to be reactive Michael acceptors. acs.orgnih.gov This reactivity is a key determinant of their potential toxicity. rsc.org

Key research gaps include:

Ecotoxicity Profiling: There is a lack of specific data on the aquatic toxicity, biodegradability, and bioaccumulation potential of this compound. Standardized tests, such as those using Tetrahymena pyriformis, are needed to quantify its environmental risk. nih.gov

Reactivity-Based Assessment: Developing methodologies that link the chemical reactivity of this compound with biological nucleophiles (e.g., glutathione) to its toxicological endpoints. rsc.org This approach can help in building predictive Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds.

Transformation Product Analysis: Investigating the environmental fate of this compound, including its potential transformation products under various environmental conditions (e.g., hydrolysis, photolysis). The toxicity of these degradation products must also be assessed to form a complete environmental profile.

Table 2: Framework for Environmental Impact Assessment of this compound

Assessment AreaMethodologyKey EndpointRationale
Aquatic Toxicity OECD Test Guidelines (e.g., fish, daphnia, algae)EC50 / LC50Standardized measure of acute toxicity to aquatic life.
Biodegradability OECD 301 Series Tests% Degradation over 28 daysDetermines persistence in the environment.
Chemical Reactivity Glutathione (GSH) Depletion AssaySecond-order rate constant (kGSH)Measures reactivity towards a model biological nucleophile, indicating potential for reactive toxicity. rsc.org
Genotoxicity Ames Test, SOS ChromotestMutagenicityScreens for potential to cause DNA damage. nih.gov

Elucidation of Broader Biological Mechanisms and Interactions

The electrophilic character of this compound suggests it is likely to interact with biological macromolecules. Understanding these interactions is fundamental to determining its toxicological profile and exploring its potential as a therapeutic agent. α,β-Unsaturated carbonyl compounds are known to interact with proteins, enzymes, and DNA. acs.orgnih.gov

Future research should aim to:

Identify Protein Targets: Employing chemoproteomic approaches to identify the specific proteins that are covalently modified by this compound in a cellular context. This can reveal its mechanism of action and potential off-target effects.

Investigate DNA Adduct Formation: Assessing the potential for this compound to form adducts with DNA nucleobases, which could lead to mutagenicity. Characterizing these adducts is crucial for understanding its genotoxic potential. nih.gov

Explore Therapeutic Applications: Based on its reactivity, this compound derivatives could be explored as targeted therapeutic agents. For example, alkynyl-based compounds have been successfully developed as selective covalent inhibitors for kinases and proteases, offering a pathway for drug discovery. acs.orgnih.gov The key will be to engineer derivatives that exhibit high selectivity for a specific disease-related target while minimizing indiscriminate reactivity.

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis, medicine, and materials science.

Conclusion and Outlook on the Academic Significance of Non 1 Yn 3 One Research

Summary of Key Research Findings

Research into α,β-acetylenic ketones, the class of compounds to which Non-1-yn-3-one belongs, has established them as highly versatile and reactive intermediates in organic synthesis. While specific research literature on this compound is not extensively detailed, key findings for the broader ynone class can be summarized and are expected to be applicable.

Ynones are characterized by the conjugation of a carbonyl group with a carbon-carbon triple bond, which imparts unique reactivity. This functional group arrangement makes them valuable precursors for a wide array of molecular architectures. The primary synthesis route for compounds like this compound often involves the oxidation of the corresponding secondary alcohol, non-1-yn-3-ol. chemsrc.com Alternative methods for synthesizing ynones include the coupling of terminal alkynes with acyl chlorides, often catalyzed by transition metals like copper or palladium, and metal-free approaches using potassium alkynyltrifluoroborate salts. ontosight.aichemeo.com

The reactivity of the ynone functional group is a central theme in the research. They are known to participate in a variety of transformations, including:

Michael Additions: The electrophilic nature of the β-carbon makes ynones excellent Michael acceptors.

Cycloaddition Reactions: They are valuable partners in cycloadditions to form various heterocyclic systems.

Nucleophilic Additions: The carbonyl carbon is susceptible to nucleophilic attack.

These reactions allow for the construction of complex molecules from relatively simple ynone building blocks.

Contribution to Fundamental Organic Chemistry and Applied Sciences

The study of ynones, including this compound, contributes significantly to both fundamental organic chemistry and applied sciences.

Fundamental Organic Chemistry: Ynones serve as a platform for exploring and understanding fundamental reaction mechanisms. Their dual reactivity as electrophiles at both the carbonyl carbon and the β-alkynyl carbon allows for the investigation of reaction selectivity and the development of new synthetic methodologies. Research in this area has led to the development of novel catalytic systems and a deeper understanding of transition-metal-catalyzed reactions. solubilityofthings.com The unique electronic properties of the ynone scaffold continue to be an area of active investigation, providing insights into conjugation and reactivity.

Applied Sciences: The versatility of ynones as synthetic intermediates makes them crucial in the synthesis of a wide range of biologically active compounds and materials. atamanchemicals.com They are precursors to numerous important organic scaffolds, including:

Pyrimidines

Quinolones

Furans

Pyrazoles

Flavones

Many of these heterocyclic structures form the core of pharmaceuticals, agrochemicals, and functional materials. ontosight.aichemeo.com Therefore, the chemistry of ynones is of significant interest in medicinal chemistry and drug discovery.

Q & A

Q. What strategies mitigate bias in interpreting ambiguous spectral data for this compound analogs?

  • Methodological Answer : Implement double-blind analysis: Have independent researchers assign peaks without prior knowledge of expected outcomes. Use consensus-building workshops to resolve disagreements. Disclose all conflicting interpretations in supplementary discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.